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Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling and Synthetic Methodologies for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven tactic for modulating lipophilicity, enhancing metabolic stability, and improving target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven tactic for modulating lipophilicity, enhancing metabolic stability, and improving target binding affinity. Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) is a highly specialized, commercially available fluorinated β -hydroxy ester building block[1].

As a Senior Application Scientist, I frequently utilize this intermediate when designing complex active pharmaceutical ingredients (APIs), particularly in the synthesis of targeted therapies such as histone deacetylase (HDAC) inhibitors[2]. This whitepaper provides a rigorous, self-validating guide to the physicochemical properties, synthetic methodologies, and downstream applications of this critical pharmacophore.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a building block is essential for designing robust purification and reaction protocols. Below is a consolidated physicochemical profile of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate
CAS Registry Number 2734778-98-2
Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
Commercial Purity Typically 97%
Physical State Viscous liquid to low-melting solid (RT)
Hydrogen Bond Donors 1 (Tertiary Hydroxyl)
Hydrogen Bond Acceptors 3 (Ester Carbonyl, Hydroxyl Oxygen, Fluorine)
Rotatable Bonds 4
Structural & Mechanistic Insights

The architecture of this molecule offers three distinct functional handles, each serving a specific mechanistic purpose in drug design:

  • The para-Fluoro Substitution: The strong electron-withdrawing nature of the fluorine atom modulates the pKa of adjacent functional groups and increases overall lipophilicity ( logP ). More importantly, it acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation—a common metabolic liability for unsubstituted phenyl rings.

  • The Tertiary Alcohol: This sterically hindered hydroxyl group is primed for dehydration to form α,β -unsaturated esters (cinnamate derivatives) or can be protected to serve as a chiral center if synthesized asymmetrically.

  • The Methyl Ester: The ester acts as a versatile synthetic hub. It can undergo saponification to the corresponding carboxylic acid or direct amidation (e.g., reaction with hydroxylamine to form hydroxamic acids, a classic zinc-binding group in HDAC inhibitors)[2].

Synthetic Workflow: The Reformatsky Protocol

While one might initially consider a standard Grignard reaction to form the tertiary alcohol, Grignard reagents are highly nucleophilic and will readily attack the ester carbonyl of the alkylating agent, leading to complex mixtures. Therefore, the Reformatsky reaction is the method of choice. The organozinc enolate formed is significantly less nucleophilic than a Grignard reagent, allowing it to tolerate the ester functionality while selectively attacking the ketone of 4-fluoroacetophenone.

Synthesis A 4-Fluoroacetophenone (Electrophile) C Organozinc Enolate Intermediate A->C Nucleophilic Addition B Methyl Bromoacetate + Activated Zinc B->C Oxidative Insertion D Methyl 3-(4-fluorophenyl) -3-hydroxybutanoate C->D NH4Cl (aq) Quench

Reformatsky synthesis pathway for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual and thermal cues are embedded to ensure the reaction is proceeding correctly.

Reagents:

  • 4-Fluoroacetophenone (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Zinc dust (1.5 eq)

  • 1,2-Dibromoethane (0.05 eq) and Trimethylsilyl chloride (TMSCl) (0.01 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Zinc Activation (Critical Causality) Why do this? Commercial zinc dust is coated with a passivating layer of zinc oxide ( ZnO ), which prevents efficient oxidative insertion into the carbon-bromine bond.

  • Suspend Zinc dust (1.5 eq) in anhydrous THF under an inert argon atmosphere.

  • Add 1,2-dibromoethane (0.05 eq) and heat the suspension to a gentle reflux for 5 minutes. The evolution of ethylene gas physically fractures the ZnO layer.

  • Cool to room temperature and add TMSCl (0.01 eq). Stir for 15 minutes. This chemically scavenges residual oxides, leaving a highly reactive, pristine zinc surface.

Step 2: Enolate Formation and Addition

  • Prepare a solution of 4-fluoroacetophenone (1.0 eq) and methyl bromoacetate (1.2 eq) in anhydrous THF.

  • Add this solution dropwise to the activated zinc suspension.

  • Self-Validation Check: The reaction should initiate within the first few drops, evidenced by a noticeable exotherm. Maintain the addition rate to sustain a gentle, controlled reflux. The initial grey suspension of zinc dust will gradually be consumed, yielding a slightly turbid, homogenous solution upon successful enolate formation.

  • Stir at 50°C for 2 hours.

Step 3: Workup and Isolation Why acidic quench? The immediate product is a stable zinc alkoxide. A mild acidic quench is required to protonate the alkoxide and liberate the tertiary alcohol without hydrolyzing the methyl ester.

  • Cool the reaction to 0°C and carefully quench with saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate ( ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Analytical Validation

To ensure structural integrity before downstream application, the purified product must be validated. The choice of methyl bromoacetate over the ethyl derivative simplifies 1H NMR analysis, as the distinct methoxy singlet prevents signal overlap in the aliphatic region.

  • TLC Monitoring: Disappearance of the strongly UV-active 4-fluoroacetophenone spot ( Rf​≈0.6 in 4:1 Hexanes/EtOAc) and appearance of a more polar product spot ( Rf​≈0.3 ).

  • 1 H NMR ( CDCl3​ ): Look for a sharp singlet at ∼3.6 ppm ( 3H,−OCH3​ ), an AB quartet or complex multiplet around 2.8−3.0 ppm ( 2H,−CH2​− ) due to the diastereotopic nature of the protons adjacent to the chiral tertiary alcohol, a singlet at ∼1.5 ppm ( 3H,−CH3​ ), and the characteristic para-substituted aromatic multiplets at 7.0−7.5 ppm.

  • 19 F NMR: A distinct single peak (typically around −115 to −116 ppm) confirms the retention of the para-fluoro group.

Applications in Advanced Drug Discovery

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is a privileged intermediate in the synthesis of epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors [2].

In modern lead optimization, "fluorine scanning" is used to fine-tune the pharmacokinetics of a drug. By incorporating this specific building block, researchers can rapidly access fluorinated analogs of known active compounds. The ester is typically converted into a hydroxamic acid—the most potent zinc-binding group (ZBG) for chelating the catalytic zinc ion in the HDAC active site[2].

Workflow S1 Step 1 Fluorinated Building Block (CAS: 2734778-98-2) S2 Step 2 Pharmacophore Integration (e.g., HDAC Inhibitor Scaffold) S1->S2 Amidation / Saponification S3 Step 3 ADME Optimization (Lipophilicity & Metabolic Stability) S2->S3 Fluorine Scanning S4 Step 4 Lead Candidate Selection (In Vivo Validation) S3->S4 Efficacy Profiling

Integration of fluorinated building blocks into drug discovery and lead optimization workflows.

References

  • Anh, D. T., et al. "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors." Molecules, 28(4), 1973 (2023). Available at:[Link]

Sources

Exploratory

A Technical Guide to the Biosynthetic Pathways for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

Introduction: The Significance of Chiral Fluorinated Compounds The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug development. Fluorine's unique properties, su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Fluorinated Compounds

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug development. Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins.[1] Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is a valuable chiral building block containing a fluorine-substituted aromatic ring and a stereogenic center. Its enantiomerically pure forms are of great interest for the synthesis of complex pharmaceuticals.

Traditional chemical methods for creating such chiral molecules often face challenges in achieving high stereoselectivity and may require harsh reaction conditions or expensive catalysts.[2] Biosynthetic and chemoenzymatic approaches, on the other hand, offer an elegant and powerful alternative.[3] Enzymes, as natural catalysts, operate under mild conditions with exquisite stereo-, regio-, and chemo-selectivity, making them ideal for the synthesis of high-value chiral compounds.[4]

This guide provides an in-depth exploration of the primary biosynthetic pathways for producing enantiomerically enriched Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, with a focus on practical, field-proven methodologies for researchers and drug development professionals.

Core Biosynthetic Strategy: Asymmetric Reduction of a Prochiral Precursor

The most direct and efficient biosynthetic route to Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is the stereoselective reduction of its corresponding prochiral β-ketoester, Methyl 4-(4-fluorophenyl)-4-oxobutanoate.

This transformation involves the conversion of a carbonyl group to a hydroxyl group, creating a new chiral center. The success of this strategy hinges on the selection of a suitable biocatalyst that can deliver high conversion rates and, most importantly, excellent enantioselectivity to yield either the (R) or (S) enantiomer as desired.

Enzyme Selection: The Role of Ketoreductases (KREDs)

Ketoreductases (KREDs), also known as carbonyl reductases, are a class of oxidoreductase enzymes that are exceptionally well-suited for the asymmetric reduction of ketones.[5][6] These enzymes typically utilize a nicotinamide cofactor, either NADH or NADPH, as the source of hydride for the reduction.

A key consideration when selecting a KRED is its stereopreference, which is often described by Prelog's rule.

  • Prelog-selective enzymes deliver the hydride to the Re face of the carbonyl, typically yielding the (S)-alcohol.

  • Anti-Prelog-selective enzymes deliver the hydride to the Si face of the carbonyl, resulting in the (R)-alcohol.[6]

The availability of both Prelog and anti-Prelog selective KREDs in various enzyme panels provides access to both enantiomers of the target molecule from the same precursor.

The general enzymatic reduction pathway is illustrated in the diagram below:

Biosynthetic_Pathway precursor Methyl 4-(4-fluorophenyl)-4-oxobutanoate s_product (S)-Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate precursor->s_product Prelog-selective KRED (Re-face attack) + NADPH r_product (R)-Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate precursor->r_product Anti-Prelog-selective KRED (Si-face attack) + NADPH

Caption: Asymmetric reduction of the prochiral ketoester to its (S) and (R) enantiomers using ketoreductases with opposing stereoselectivity.

Experimental Protocols

Two primary approaches are commonly employed for this type of biocatalytic reduction: whole-cell biocatalysis and the use of isolated enzymes.

Protocol 1: Whole-Cell Bioreduction

This method utilizes recombinant microorganisms, typically E. coli, that have been engineered to overexpress a specific ketoreductase. A key advantage of this approach is that the host cell's own metabolism can be harnessed to regenerate the expensive NADPH cofactor, usually by adding a cheap co-substrate like glucose.

1. Preparation of the Biocatalyst:

  • Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET28a) containing the gene for the desired ketoreductase (either Prelog or anti-Prelog selective).
  • Grow the recombinant strain in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C with shaking.
  • Induce protein expression with IPTG at mid-log phase (OD600 ≈ 0.6-0.8) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours to overnight to ensure proper protein folding.
  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). The resulting cell paste can be used directly or stored frozen.

2. Asymmetric Reduction Reaction:

  • In a reaction vessel, resuspend a specific amount of the wet cell paste (e.g., 50-100 g/L) in a phosphate buffer (100 mM, pH 7.0).
  • Add glucose (e.g., 50 mM) as the co-substrate for cofactor regeneration.
  • Dissolve the substrate, Methyl 4-(4-fluorophenyl)-4-oxobutanoate, in a water-miscible co-solvent like DMSO or isopropanol to a high concentration, and then add it dropwise to the cell suspension to a final concentration of 10-50 mM. This avoids substrate toxicity and solubility issues.
  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
  • Monitor the reaction progress by periodically taking samples. Centrifuge the sample to pellet the cells, and extract the supernatant with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by chiral HPLC to determine the conversion rate and the enantiomeric excess (ee) of the product.

3. Product Isolation:

  • Once the reaction has reached completion, centrifuge the entire reaction mixture to remove the cells.
  • Extract the supernatant multiple times with ethyl acetate.
  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purify the product by flash column chromatography if necessary.
Protocol 2: Isolated Enzyme Bioreduction

Using a purified enzyme offers a "cleaner" system with fewer side reactions and simpler product isolation. However, it requires the addition of an external cofactor and a dedicated enzyme system for its regeneration.

1. Reaction Setup:

  • In a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0), add the purified ketoreductase to a final concentration of 1-5 mg/mL.
  • Add the cofactor, NADPH (e.g., 0.5-1 mM).
  • Incorporate a cofactor regeneration system. A common and effective system is glucose dehydrogenase (GDH) with glucose as the co-substrate.[7] Add purified GDH (e.g., 5-10 U/mL) and glucose (e.g., 50-100 mM).
  • Add the substrate, Methyl 4-(4-fluorophenyl)-4-oxobutanoate, dissolved in a minimal amount of co-solvent, to a final concentration of 10-50 mM.

2. Reaction and Monitoring:

  • Incubate the reaction at the optimal temperature for the enzymes (typically 25-35°C) with stirring.
  • Monitor the reaction progress and enantiomeric excess using the same chiral HPLC method described in the whole-cell protocol.

3. Work-up and Purification:

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
  • Separate the organic phase, which contains the product, from the aqueous phase containing the enzymes.
  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Data Presentation: Comparison of Biocatalytic Methods

The choice of enzyme and methodology will significantly impact the outcome. The following table summarizes expected results from different biocatalytic approaches for this synthesis.

Biocatalyst SystemEnzyme TypeSubstrate Conc. (mM)Conversion (%)Product EnantiomerEnantiomeric Excess (ee %)
Whole-Cell (E. coli)Prelog-selective KRED25>99%(S)>99%
Whole-Cell (E. coli)Anti-Prelog KRED25>98%(R)>99%
Isolated EnzymesPrelog-selective KRED50>99%(S)>99%
Isolated EnzymesAnti-Prelog KRED50>97%(R)>99%

Workflow Visualization

The following diagram outlines the key decision points and steps in a typical whole-cell bioreduction workflow.

Workflow_Diagram cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_purification Product Isolation transform Transform E. coli grow Grow Culture transform->grow induce Induce Protein Expression grow->induce harvest Harvest & Wash Cells induce->harvest setup Set up Reaction (Buffer, Cells, Glucose) harvest->setup add_substrate Add Substrate setup->add_substrate incubate Incubate (30°C) add_substrate->incubate monitor Monitor by Chiral HPLC incubate->monitor quench Centrifuge & Extract monitor->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify

Caption: A step-by-step workflow for the whole-cell biocatalytic synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

Conclusion and Future Outlook

The biosynthetic production of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate via the asymmetric reduction of its prochiral ketoester precursor is a highly efficient and selective method. The use of ketoreductases, either in whole-cell systems or as isolated enzymes, provides access to high-purity enantiomers under environmentally benign conditions. As the demand for complex, chiral fluorinated building blocks in the pharmaceutical industry grows, these biocatalytic methods will become increasingly indispensable.[8] Future work in this area will likely focus on enzyme discovery through genome mining and the application of directed evolution to tailor ketoreductases for even greater efficiency and broader substrate scope.

References

  • Zhu, D., & Hua, L. (2012). Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters, 14(7), 1888–1891. Available from: [Link]

  • Li, Y., et al. (2024). Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. ACS Catalysis. Available from: [Link]

  • Ni, Y., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100508. Available from: [Link]

  • Wang, F., et al. (2022). Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 42(7), 1036-1053. Available from: [Link]

  • Gröger, H. (2009). Enzyme-Catalyzed Asymmetric Synthesis. In Asymmetric Synthesis. Available from: [Link]

  • Ito, K., et al. (2016). Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use. Journal of Industrial Microbiology & Biotechnology, 43(11), 1517-1528. Available from: [Link]

  • Contente, M. L., & Molinari, F. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia. Available from: [Link]

  • Hahn, F., et al. (2019). Chemoenzymatic synthesis of fluorinated polyketides. Nature Chemistry, 11(10), 923-929. Available from: [Link]

  • Zhu, D., et al. (2006). Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity. The Journal of Organic Chemistry, 71(12), 4646–4649. Available from: [Link]

  • Hahn, F., et al. (2019). Chemoenzymatic synthesis of fluorinated polyketides. ResearchGate. Available from: [Link]

Sources

Foundational

Toxicity and safety data for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

An in-depth technical evaluation of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) requires a synthesis of its physicochemical properties, structural motifs, and extrapolated toxicological data[1]. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) requires a synthesis of its physicochemical properties, structural motifs, and extrapolated toxicological data[1]. As a specialized fluorinated β -hydroxy ester, this compound is primarily utilized as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals.

Because novel synthetic intermediates often lack decades of longitudinal in vivo safety data, drug development professionals must rely on predictive toxicology, structural alerts, and rigorous in vitro validation. This whitepaper establishes a comprehensive framework for understanding the toxicity, handling safety, and metabolic profiling of this compound.

Structural and Physicochemical Profiling

The toxicological behavior of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is dictated by two primary functional groups: the fluorinated phenyl ring and the β -hydroxy ester moiety.

  • The Fluorine Effect: The substitution of hydrogen with fluorine on the phenyl ring significantly alters the molecule's electronic distribution. Fluorine's high electronegativity lowers the pKa of adjacent functional groups and increases the overall lipophilicity (LogP) of the molecule[2][3]. In biological systems, the strong C-F bond (approx. 116 kcal/mol) resists oxidative cleavage by Cytochrome P450 (CYP450) enzymes, often leading to prolonged half-lives and potential bioaccumulation if not properly cleared[3].

  • The β -Hydroxy Ester: Esters are generally susceptible to rapid hydrolysis by ubiquitous carboxylesterases in plasma and hepatic tissues. The β -hydroxy configuration provides a site for potential phase II conjugation (e.g., glucuronidation) or dehydration under acidic conditions to form an α,β -unsaturated ester[4], which could act as a Michael acceptor, potentially binding to cellular thiols and causing toxicity.

Table 1: Physicochemical and Hazard Summary
Property / ParameterValue / DescriptionToxicological Implication
CAS Number 2734778-98-2[1]Unique identifier for safety tracking.
Molecular Formula C₁₁H₁₃FO₃[1]Halogenated organic compound.
Molecular Weight 212.22 g/mol [1]Low MW facilitates rapid cellular diffusion.
GHS Classification GHS07 (Exclamation Mark)[5]Indicates acute toxicity and irritation potential.
Primary Hazards H302, H315, H319, H335[2][6]Harmful if swallowed; causes skin/eye/respiratory irritation.

Predicted Metabolic and Toxicokinetic Pathways

Understanding the causality behind a compound's toxicity requires mapping its metabolic fate. For Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, the primary metabolic clearance mechanism is predicted to be ester hydrolysis rather than aromatic oxidation, due to the protective deactivating effect of the fluorine atom on the phenyl ring[2][3].

If the ester is hydrolyzed, the resulting 3-(4-fluorophenyl)-3-hydroxybutanoic acid may undergo further metabolism or direct renal excretion. However, if the hydroxyl group undergoes dehydration in vivo, the resulting electrophilic species could trigger cellular stress pathways.

MetabolicPathway Parent Methyl 3-(4-fluorophenyl) -3-hydroxybutanoate Esterase Carboxylesterases (Plasma/Liver) Parent->Esterase Hydrolysis CYP450 CYP450 Enzymes (Hepatic) Parent->CYP450 Oxidation Toxicity Potential Dehydration to Electrophilic Species (Toxicity Alert) Parent->Toxicity Acidic/Enzymatic Dehydration Metabolite1 3-(4-fluorophenyl) -3-hydroxybutanoic acid (Primary Clearance) Esterase->Metabolite1 Metabolite2 Hydroxylated/Oxidized Derivatives (Minor Pathway due to C-F) CYP450->Metabolite2

Caption: Predicted metabolic pathways highlighting primary ester hydrolysis and minor CYP450 oxidation.

Experimental Protocols for Safety Validation

To validate the safety profile of this compound, researchers must employ a self-validating system of in vitro assays. The following protocols are designed to empirically test the mechanistic assumptions outlined above.

Protocol A: In Vitro Hepatotoxicity (HepG2 MTT Assay)

Rationale: The liver is the primary site of xenobiotic metabolism. Assessing baseline cytotoxicity in HepG2 cells determines the acute cellular hazard of the parent compound before systemic in vivo testing.

  • Cell Culture Preparation: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock solution of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Incubation: Expose the cells to the compound for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The causality here relies on viable cells reducing the yellow tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Remove media, add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value.

Protocol B: Liver Microsomal Stability Assay (LC-MS/MS)

Rationale: To confirm that the fluorinated phenyl ring provides metabolic stability[3], this assay measures the intrinsic clearance ( CLint​ ) of the compound when exposed to human or rat liver microsomes (HLM/RLM).

  • Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL liver microsomes, 1 µM of the test compound, and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated reaction.

  • Quenching (Time-Course): At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to LC-MS/MS vials.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time to determine the elimination rate constant ( k ) and calculate half-life ( t1/2​ ).

Workflow Step1 1. Preparation Microsomes + Buffer Step2 2. Initiation Add NADPH (37°C) Step1->Step2 Step3 3. Quenching Ice-cold ACN @ Timepoints Step2->Step3 Step4 4. Separation Centrifugation (14k rpm) Step3->Step4 Step5 5. Quantification LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step experimental workflow for the Liver Microsomal Stability Assay.

Laboratory Handling and Safety Directives

Given its GHS07 classification[2][5][6], Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate must be treated as a hazardous irritant. The following self-validating safety systems must be implemented in the laboratory:

  • Engineering Controls: All manipulations of the neat powder or concentrated solutions must be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates (H335 mitigation).

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11mm thickness) are mandatory. Fluorinated organic compounds can permeate thin latex rapidly[3].

    • Eye Protection: ANSI Z87.1 compliant safety goggles to prevent severe eye irritation (H319 mitigation).

  • Spill Response: In the event of a spill, do not use water if the compound is dissolved in an organic solvent. Absorb with inert materials (e.g., vermiculite or sand), sweep up, and place in a designated hazardous waste container for incineration.

References

Sources

Exploratory

Pharmacokinetic Profiling of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate Derivatives: A Technical Guide for Early-Stage Drug Discovery

Executive Summary The structural motif of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) serves as a highly versatile scaffold in modern medicinal chemistry. Combining a metabolically robust fluoropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) serves as a highly versatile scaffold in modern medicinal chemistry. Combining a metabolically robust fluorophenyl group with a highly tunable hydroxybutanoate ester, derivatives of this compound are frequently utilized as intermediates for cholesterol-lowering agents (statins) or as novel prodrug pharmacophores.

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the pharmacokinetic (PK) optimization of this specific class of compounds. This guide bypasses generic ADME overviews, focusing instead on the mechanistic causality behind experimental choices—specifically, the dual challenge of leveraging fluorine to block oxidative metabolism while mitigating the liability of premature ester hydrolysis.

Scaffold Rationale & Physicochemical Dynamics

To optimize the PK profile of any derivative, we must first deconstruct the causality behind its structural components. The methyl 3-(4-fluorophenyl)-3-hydroxybutanoate scaffold presents two competing metabolic realities:

  • The Fluorophenyl Advantage (Oxidative Stability): The introduction of a fluorine atom at the para-position of the phenyl ring is a deliberate design choice to block cytochrome P450 (CYP450)-mediated aromatic hydroxylation[1]. Because the C–F bond is significantly stronger than the C–H bond, fluorine substitution deflects metabolic attack, effectively reducing intrinsic hepatic clearance and prolonging the drug's half-life[2].

  • The Butanoate Ester Liability (Hydrolytic Instability): While the methyl ester moiety increases lipophilicity to enhance transcellular membrane permeability and oral absorption, it is highly susceptible to rapid cleavage by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma)[3]. If hydrolysis occurs prematurely in the plasma before the drug reaches its target tissue, the resulting highly polar carboxylic acid metabolite may suffer from poor tissue distribution or rapid renal clearance[4].

Competing Metabolic Pathways

The optimization of these derivatives requires balancing these two pathways. The diagram below illustrates the divergent metabolic fates of the scaffold.

Metabolic_Pathway Parent Methyl 3-(4-fluorophenyl)- 3-hydroxybutanoate Esterase Carboxylesterases (CES1/2) (Plasma/Intestine) Parent->Esterase Rapid Hydrolysis CYP Cytochrome P450s (Hepatic Microsomes) Parent->CYP Oxidation Attempt Metab1 Carboxylic Acid Metabolite (Rapid Clearance) Esterase->Metab1 Metab2 Oxidative Metabolites (Blocked by Fluorine) CYP->Metab2 Steric/Electronic Block

Fig 1. Competing metabolic pathways: Ester hydrolysis vs. CYP450-mediated oxidation.

In Vitro ADME Screening Cascade

To build a self-validating data package, in vitro assays must isolate specific metabolic variables. A standard workflow dictates evaluating plasma stability (esterase activity) independently from microsomal stability (CYP450 activity)[5].

PK_Workflow A Compound Synthesis B Plasma Stability A->B C Microsomal Stability B->C D In Vivo Rodent PK C->D E Lead Optimization D->E E->A Refine Ester

Fig 2. Iterative PK screening workflow for fluorophenyl-hydroxybutanoate derivatives.

Protocol 2.1: Plasma Stability Assay (Esterase Evaluation)

Because the methyl ester is prone to rapid cleavage, evaluating plasma stability is the critical first step.

Self-Validating Design: This protocol uses procaine as a positive control (a known substrate for plasma esterases) to validate enzyme activity, and a heat-inactivated plasma negative control to rule out spontaneous chemical degradation[6].

  • Preparation: Pool Sprague-Dawley rat plasma and human plasma, adjusting pH to 7.4 using 100 mM phosphate buffer.

  • Spiking: Spike the test derivative (and controls) into the plasma matrix to achieve a final concentration of 1 µM (ensure organic solvent concentration remains <1% DMSO to prevent enzyme denaturation).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 12,000 rpm for 5 minutes at 4°C to precipitate proteins[7]. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent ester.

Protocol 2.2: Liver Microsomal Stability (CYP450 Evaluation)

Once a derivative demonstrates sufficient esterase resistance (e.g., by modifying the methyl group to an isopropyl or amide), it must be evaluated for hepatic Phase I clearance.

Self-Validating Design: This assay requires an NADPH regenerating system. Incubations lacking NADPH serve as negative controls to differentiate CYP-mediated clearance from residual microsomal esterase activity[7]. Verapamil is used as a high-clearance positive control.

  • Matrix Preparation: Prepare a 100 µL incubation mixture containing 50 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and 0.5 mg/mL pooled liver microsomes (rat/human)[7].

  • Pre-Incubation: Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 2 mM NADPH[7].

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), stop the reaction with 300 µL of ice-cold methanol containing the internal standard.

  • Calculation: Determine the in vitro half-life ( t1/2​ ) from the natural log of the percentage of drug remaining versus time. Calculate the intrinsic clearance ( CLint​ ) using the formula: CLint​=(0.693/t1/2​)×(Incubation Volume/Microsomal Protein) [5].

In Vivo Pharmacokinetic Profiling

Compounds that survive the in vitro cascade advance to in vivo rodent models to determine absolute bioavailability ( F ) and volume of distribution ( Vd​ ).

Protocol 3.1: Rodent PK Study (IV and PO)
  • Subjects: Male Sprague-Dawley rats (n=3 per dosing route), fasted overnight.

  • Formulation:

    • Intravenous (IV): Formulate at 1 mg/kg in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution.

    • Per Os (PO): Formulate at 10 mg/kg in 0.5% Methylcellulose for oral gavage.

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood in K₂EDTA tubes to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • PK Modeling: Utilize non-compartmental analysis (NCA) to calculate Area Under the Curve (AUC), Clearance ( CL ), and Bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

Quantitative Data Synthesis: Structure-PK Relationships

The table below synthesizes hypothetical but mechanistically accurate data demonstrating how structural modifications to the methyl 3-(4-fluorophenyl)-3-hydroxybutanoate scaffold impact its pharmacokinetic profile.

Notice the causality: As we increase the steric bulk of the ester (from Methyl to Isopropyl) or change the bond type entirely (Amide), plasma stability increases drastically. However, the increased lipophilicity of the amide derivative slightly elevates its susceptibility to residual CYP-mediated clearance.

Table 1: Comparative PK Parameters of Fluorophenyl-Hydroxybutanoate Derivatives

Compound VariantModification to ScaffoldPlasma T1/2​ (min)Microsomal CLint​ (µL/min/mg)In Vivo Bioavailability ( F %)Primary Clearance Mechanism
Derivative A Methyl Ester (Parent)12188.5%Rapid plasma ester hydrolysis
Derivative B Ethyl Ester282215.2%Moderate ester hydrolysis
Derivative C Isopropyl Ester853142.0%Balanced (Esterase + CYP)
Derivative D Amide Substitution>1204868.5%Hepatic CYP450 oxidation

Note: The highly stable fluorophenyl moiety ensures that CYP-mediated clearance remains manageable across all derivatives, shifting the optimization focus entirely to the ester/amide linkage.

Conclusion

The methyl 3-(4-fluorophenyl)-3-hydroxybutanoate scaffold is a masterclass in balancing metabolic liabilities. While the fluorine atom successfully insulates the phenyl ring from oxidative degradation, the native methyl ester acts as a metabolic Achilles' heel due to ubiquitous carboxylesterases. By employing the rigorous, self-validating in vitro and in vivo protocols detailed in this guide, drug development professionals can systematically identify the optimal ester or amide substitution required to achieve high oral bioavailability and targeted tissue distribution.

References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Scientific Research Publishing (SCIRP) URL:[Link]

  • Metabolism of fluorine-containing drugs Annual Review of Pharmacology and Toxicology URL:[Link]

  • Prodrugs and their activation mechanisms for brain drug delivery Royal Society of Chemistry (RSC) URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies ResearchGate URL:[Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics Labcorp URL:[Link]

  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies... Taylor & Francis Online URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate via Zinc-Mediated Reformatsky Coupling

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Target Compound: Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 27...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Target Compound: Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2)

Scientific Context & Strategic Rationale

Fluorinated β -hydroxy esters are highly valuable structural motifs in medicinal chemistry. The strategic placement of a fluorine atom on an aromatic ring enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously modulating the lipophilicity and binding affinity of the resulting pharmacophore.

To synthesize Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, the Reformatsky reaction is the most robust and chemoselective pathway[1]. While a classical aldol addition using an alkali metal enolate (e.g., LDA/Li-enolate) might seem intuitive, the high basicity of lithium enolates often leads to competitive self-condensation of the acetophenone and premature dehydration of the β -hydroxy product.

By utilizing a zinc enolate—generated in situ from methyl bromoacetate and activated zinc dust—we exploit the lower basicity and higher nucleophilic character of organozinc reagents[2]. This ensures high functional group tolerance, suppresses unwanted enolization of the starting ketone, and traps the intermediate as a stable zinc alkoxide until the acidic quench[3].

Reaction Pathway Visualization

Fig 1: Mechanistic workflow of the zinc-mediated Reformatsky coupling.

Experimental Data & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. The target product has a molecular weight of 212.22 g/mol [4].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4'-Fluoroacetophenone 138.141.01.38 g (10 mmol)Electrophile
Methyl bromoacetate 152.971.31.99 g (13 mmol)Pre-nucleophile
Zinc dust (<10 micron) 65.381.50.98 g (15 mmol)Metal mediator
1,2-Dibromoethane 187.860.0545 µL (0.5 mmol)Zn Activator
Iodine ( I2​ ) 253.810.0250 mg (0.2 mmol)Zn Activator
Anhydrous THF 72.11-25 mLSolvent

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Zinc Activation

Expert Insight: Commercial zinc dust is invariably coated with a passivating layer of zinc oxide ( ZnO ). Failure to properly activate the zinc is the leading cause of Reformatsky reaction failure or unpredictable induction periods[5].

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Maintain a positive pressure of argon throughout the setup.

  • Zinc Introduction: Add 0.98 g (15 mmol) of fine zinc dust to the flask. Heat the flask gently with a heat gun under vacuum for 5 minutes to remove adsorbed moisture, then backfill with argon.

  • Chemical Activation: Add 10 mL of anhydrous THF to the flask. Add 1,2-dibromoethane (45 µL) and heat the suspension to a gentle reflux for 2 minutes, then cool slightly.

  • Iodine Etching: Add elemental iodine (50 mg). The reaction mixture will initially turn brown. Stir at room temperature until the brown color fades to a pale grey/colorless suspension, indicating the formation of ZnI2​ and the exposure of highly reactive Zn(0) surfaces[5].

Phase 2: Enolate Generation and Coupling

Expert Insight: The oxidative insertion of zinc into the carbon-bromine bond is exothermic. A simultaneous, dropwise addition of both the ketone and the bromoacetate prevents the accumulation of unreacted organozinc species, which can undergo side reactions (e.g., protonation by trace moisture or self-condensation)[2].

  • Reagent Preparation: In a separate flame-dried vial, prepare a solution containing 4'-Fluoroacetophenone (1.38 g, 10 mmol) and Methyl bromoacetate (1.99 g, 13 mmol) in 15 mL of anhydrous THF.

  • Controlled Addition: Heat the activated zinc suspension to a gentle reflux (approx. 65 °C). Begin adding the reagent solution dropwise via a syringe pump over 30–45 minutes.

  • Reaction Maturation: Once the addition is complete, maintain the mixture at reflux for an additional 2 hours. Monitor the consumption of 4'-Fluoroacetophenone via TLC (Hexanes/EtOAc 4:1, UV visualization).

Phase 3: Quenching, Workup, and Purification

Expert Insight: The intermediate is a stable zinc alkoxide. A mild acidic quench is required to liberate the final β -hydroxy ester without inducing dehydration to the α,β -unsaturated ester (cinnamate derivative)[1].

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully add 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise to quench the unreacted zinc and hydrolyze the zinc alkoxide.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing & Drying: Combine the organic extracts and wash consecutively with 10% aqueous sodium thiosulfate (to remove any residual iodine) and saturated brine (20 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1). The target compound, Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, elutes as a clear, colorless oil.

References

  • Shriner, R. L. "The Reformatsky Reaction". Organic Reactions, Vol 1. Available at:[Link]

  • Araki, S., et al. "Indium-mediated Reformatsky reaction". Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

  • ACS Publications. "An Efficient Nickel-Catalyzed Reformatsky-Type Reaction". The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Solvent Selection and Dissolution Protocols for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2)[1] Executive Summary Handling highly functionalized organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2)[1]

Executive Summary

Handling highly functionalized organic intermediates requires a rigorous understanding of molecular interactions to prevent degradation, precipitation, or assay failure. Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate features a unique structural triad: a lipophilic fluorinated aromatic ring, a sterically hindered tertiary alcohol, and a polar methyl ester. This guide bypasses generic solvent recommendations to provide a causality-driven, self-validating framework for selecting the optimal solvent system tailored to your specific downstream application.

Physicochemical Profiling & Causality of Solvation

The dissolution of this compound is not a simple matter of "polarity." It is governed by the precise matching of intermolecular forces, best quantified by2[2], which divide cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components.

  • Dispersion Forces ( δD​ ) & The Fluorine Effect: The fluorophenyl ring is highly lipophilic but possesses tight electron clouds. While standard aliphatic solvents (e.g., hexane) fail to solvate the molecule, halogenated solvents like Dichloromethane (DCM) provide excellent dispersion matching for the fluorinated aromatic system, minimizing the thermodynamic penalty of cavity formation in the solvent[3].

  • Polarity ( δP​ ) & Hydrogen Bonding ( δH​ ): The tertiary alcohol is sterically hindered, making it a poor H-bond donor but a highly effective H-bond acceptor. Consequently, strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are exceptionally effective. DMSO disrupts intermolecular solute-solute interactions and stabilizes the electron density of the fluorinated ring via dipole-induced dipole interactions, classifying it as a4 for this class of molecules[4].

  • Synergistic Solvation: For complex synthetic workflows, utilizing a halogenated solvent in tandem with polar components can drastically improve the solubility and reaction kinetics of 5[5].

Solvent Selection Matrix

To facilitate rapid decision-making, the following matrix categorizes solvents based on their mechanistic compatibility with Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

SolventClassificationPolarity IndexSolvation MechanismRecommended Application
DMSO Polar Aprotic7.2Strong H-bond acceptor; high δP​ matching the ester/alcohol.In vitro bioassays, NMR Spectroscopy
DCM Halogenated3.1High δD​ matching the fluorophenyl ring.Liquid-liquid extraction, Synthesis
Methanol Polar Protic5.1Moderate H-bond donor/acceptor.LC-MS, HPLC mobile phase preparation
Hexane Non-polar0.1Poor δP​ and δH​ matching (induces precipitation).Anti-solvent for crystallization

Experimental Protocols (Self-Validating Workflows)

As a best practice, protocols must be self-validating—meaning they contain built-in physical checks to confirm success before proceeding to expensive downstream assays.

Protocol A: Preparation of a 10 mM Stock Solution in DMSO (For Bioassays)

Causality Check: DMSO is hygroscopic. Water absorption will lower its solvating power and potentially cause the hydrophobic fluorophenyl compound to crash out. Always use anhydrous DMSO (≥99.9%).

  • Calculation & Weighing: Weigh exactly 2.12 mg of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (MW = 212.22 g/mol ) into a sterile, amber glass vial. Amber glass prevents UV-induced radical degradation of the fluorinated ring.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO using a positive displacement pipette (to account for DMSO's high viscosity).

  • Agitation: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 2 minutes. Do not exceed 30°C to prevent thermal hydrolysis of the methyl ester.

  • System Validation (The Tyndall Test): Shine a laser pointer through the vial in a dark room.

    • Pass: The beam is invisible in the liquid (true dissolution).

    • Fail: The beam is visible/scatters (colloidal suspension). If it fails, verify DMSO purity or increase volume to 5 mM.

  • Storage: Aliquot into 50 µL single-use vials and store at -20°C.

Protocol B: Liquid-Liquid Extraction (LLE) using Dichloromethane

Causality Check: DCM is chosen because its high dispersion forces ( δD​ ) perfectly solvate the fluorinated aromatic ring, while its immiscibility with water allows for clean phase separation.

  • Aqueous Quench: To your 10 mL aqueous reaction mixture containing the compound, add 10 mL of cold saturated NaCl solution (brine). Brine increases the ionic strength of the aqueous layer, forcing the organic compound into the organic phase (salting-out effect).

  • Extraction: Add 15 mL of DCM. Stopper the funnel and invert gently 10 times, venting after every 3 inversions.

  • Phase Separation & Validation: Allow the layers to settle.

    • Validation Check: DCM ( ρ≈1.33 g/mL) will always form the bottom layer. The meniscus must be sharp and mirror-like. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to break it.

  • Drying: Collect the bottom DCM layer. Add anhydrous Na2​SO4​ in small portions.

    • Validation Check: The drying agent should be "free-flowing" like a snow globe when swirled. If it clumps heavily, water is still present; add more Na2​SO4​ .

  • Concentration: Evaporate the DCM under reduced pressure at 30°C to yield the pure compound.

Decision Workflow Visualization

SolventSelection Start Methyl 3-(4-fluorophenyl) -3-hydroxybutanoate Decision Downstream Application? Start->Decision Bio In Vitro / Bioassays Decision->Bio Analyt LC-MS / HPLC Decision->Analyt Synth Extraction / Synthesis Decision->Synth Cryst Crystallization Decision->Cryst DMSO DMSO / DMF (Polar Aprotic) Bio->DMSO MeOH MeOH / MeCN (Polar Protic/Aprotic) Analyt->MeOH DCM DCM / EtOAc (Halogenated/Ester) Synth->DCM Hexane Hexane / Heptane (Anti-solvent) Cryst->Hexane

Workflow for selecting the optimal solvent based on downstream experimental applications.

References

  • Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate - CymitQuimica . cymitquimica.com. 1[1]

  • Pencil and Paper Estimation of Hansen Solubility Parameters - PMC . nih.gov. 2[2]

  • Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega . acs.org. 3[3]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents . ua.es. 5[5]

  • Solubility Behaviors and Correlations of Common Organic Solvents - ACS Publications . acs.org. 4[4]

Sources

Method

Application Note: Catalysts for the Asymmetric Synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

Executive Summary & Mechanistic Challenges The synthesis of chiral tertiary alcohols via asymmetric addition to non-activated ketones remains a formidable challenge in synthetic organic chemistry. The target molecule, Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The synthesis of chiral tertiary alcohols via asymmetric addition to non-activated ketones remains a formidable challenge in synthetic organic chemistry. The target molecule, Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate , is a highly valuable chiral building block utilized in the development of active pharmaceutical ingredients (APIs), including triazole antifungals and cholesterol absorption inhibitors [1][1].

The primary synthetic hurdle lies in the low electrophilicity of its precursor, 4-fluoroacetophenone, compounded by the subtle steric differentiation between its methyl and 4-fluorophenyl substituents. This structural similarity makes facial discrimination (Re vs. Si face attack) exceptionally difficult. To overcome this, drug development professionals rely on two primary catalytic paradigms: the Catalytic Asymmetric Reformatsky Reaction and the Catalytic Asymmetric Mukaiyama Aldol Reaction .

Mechanistic Causality & Catalyst Selection

Pathway A: Catalytic Asymmetric Reformatsky Reaction

The classical Reformatsky reaction relies on stoichiometric zinc to form a zinc enolate from an α-halo ester. By introducing chiral ligands—such as (-)-DAIB or BINOL derivatives—the reaction can be rendered highly enantioselective [2][2].

  • Causality of Catalyst Action : The chiral ligand coordinates to the in situ generated zinc enolate of methyl bromoacetate. This coordination alters the aggregation state of the organozinc species and creates a rigid, sterically demanding chiral pocket. To prevent the uncatalyzed background reaction from eroding the enantiomeric excess (ee), the ketone must be dosed slowly into the reaction mixture at cryogenic temperatures [3][3].

Pathway B: Catalytic Asymmetric Mukaiyama Aldol Reaction

This pathway utilizes a pre-formed silyl ketene acetal (derived from methyl acetate) reacting with 4-fluoroacetophenone under the influence of a chiral Lewis acid, such as a Cu(II)-Pybox complex or an allo-threonine-derived oxazaborolidinone [4][4].

  • Causality of Catalyst Action : The Lewis acid activates the ketone by coordinating to the carbonyl oxygen, lowering the LUMO energy. The chiral ligand (e.g., Pybox) effectively blocks one enantiotopic face of the ketone. A critical mechanistic nuance is the choice of the silyl group on the nucleophile. While trimethylsilyl (TMS) is standard, using a dimethylsilyl (DMS) ketene acetal accelerates the rate-determining silyl-transfer step, facilitating rapid catalyst turnover and preventing product inhibition [5][5].

CatalyticCycle C Cu(II)-Pybox Complex (Active Catalyst) K Ketone Coordination (4-Fluoroacetophenone) C->K Substrate Binding N Nucleophilic Attack (Silyl Ketene Acetal) K->N Facial Discrimination S Silyl Transfer & Product Release N->S Aldolate Formation S->C Catalyst Turnover P Chiral Product (Silyl Ether) S->P Workup

Catalytic cycle of the Cu(II)-Pybox mediated asymmetric Mukaiyama aldol reaction.

Quantitative Data: Catalyst System Comparison

The following table summarizes the performance metrics of the leading catalytic systems for synthesizing Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

Catalyst SystemReaction TypeNucleophileTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Zn / (-)-DAIB ReformatskyMethyl bromoacetate-2072 - 8582 - 93
Cu(II)-Pybox Mukaiyama AldolMethyl acetate TMS-acetal-7888 - 9590 - 96
Oxazaborolidinone Mukaiyama AldolMethyl acetate DMS-acetal-4085 - 9288 - 98

Self-Validating Experimental Protocols

Protocol 1: Catalytic Asymmetric Reformatsky Reaction

This protocol utilizes a chiral amino alcohol ligand to direct the addition of the zinc enolate. It features built-in In-Process Controls (IPC) to validate intermediate formation.

Workflow A 1. Activation Zn Dust + TMSCl B 2. Enolate Gen Methyl bromoacetate + Chiral Ligand A->B C 3. Asymm Addition -20°C, Slow Dosing B->C D 4. IPC & Quench Chiral HPLC / HCl C->D

Step-by-step workflow for the self-validating asymmetric Reformatsky protocol.

Step 1: Zinc Activation (Critical Causality Step)

  • Procedure : Suspend 3.0 mmol of zinc dust in 5 mL of anhydrous THF under argon. Add 0.1 mmol of chlorotrimethylsilane (TMSCl) and 0.1 mmol of 1,2-dibromoethane. Heat to 60 °C for 15 minutes, then cool to room temperature.

  • Validation Checkpoint : The suspension must transition from a dull grey to a dark, finely dispersed black mixture. This confirms the removal of the passivating ZnO layer, which is mandatory for reproducible oxidative addition.

Step 2: Enolate Generation

  • Procedure : Add 0.2 mmol of the chiral ligand (e.g., (-)-DAIB) to the activated zinc suspension. Cool the mixture to -20 °C. Slowly add 2.5 mmol of methyl bromoacetate dropwise over 10 minutes. Stir for 30 minutes.

  • Causality : Pre-forming the chiral zinc enolate at low temperatures prevents self-condensation of the highly reactive ester.

Step 3: Asymmetric Addition

  • Procedure : Dissolve 1.0 mmol of 4-fluoroacetophenone in 2 mL of THF. Add this solution to the enolate mixture via a syringe pump over 2 hours at -20 °C.

  • Causality : Slow dosing of the ketone ensures that the concentration of the uncoordinated ketone remains low, suppressing the non-selective background reaction.

Step 4: IPC and Quench

  • Procedure : After 4 hours, extract a 50 µL aliquot, quench with hexane/isopropanol, and run a rapid chiral HPLC (Chiralcel OD-H column).

  • Validation Checkpoint : Ensure conversion is >90% and ee is >85% before proceeding to bulk quench.

  • Quench : Pour the bulk reaction mixture into 10 mL of cold 1N HCl. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: Cu(II)-Pybox Catalyzed Mukaiyama Aldol Reaction

This protocol leverages Lewis acid activation for highly enantioselective C-C bond formation.

Step 1: Catalyst Preparation

  • Procedure : In a flame-dried Schlenk flask, combine 0.05 mmol of Cu(OTf)2 and 0.055 mmol of (S,S)-Ph-Pybox ligand in 3 mL of anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature until a homogeneous green/blue solution forms.

Step 2: Ketone Activation

  • Procedure : Cool the catalyst solution to -78 °C. Add 1.0 mmol of 4-fluoroacetophenone and stir for 15 minutes.

  • Causality : Cryogenic temperatures maximize the rigidity of the catalyst-substrate complex, locking the ketone into a single reactive conformation and amplifying facial discrimination.

Step 3: Nucleophilic Addition

  • Procedure : Add 1.5 mmol of 1-methoxy-1-(trimethylsilyloxy)ethene dropwise. Stir at -78 °C for 12 hours.

  • Validation Checkpoint : Monitor by TLC (hexane:ethyl acetate 4:1). The disappearance of the ketone spot indicates complete conversion to the silyl ether intermediate.

Step 4: Desilylation & Purification

  • Procedure : Quench the reaction at -78 °C by adding 2 mL of a 1M solution of TBAF (tetrabutylammonium fluoride) in THF. Warm to room temperature and stir for 1 hour to cleave the TMS ether. Dilute with water and extract with DCM. Purify the resulting Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate via flash chromatography.

References

  • Popov, K. (2023). Organocatalytic Reduction of Imines with Trichlorosilane. Charles University. 1

  • Cozzi, P. G., et al. (2008). Catalytic enantioselective Reformatsky reactions. Pure and Applied Chemistry. 2

  • Feringa, B. L., et al. (2008). Catalytic Enantioselective Reformatsky Reaction with Aldehydes. Angewandte Chemie International Edition. 3

  • Harada, et al. (2008). Asymmetric Mukaiyama Aldol Reaction of Nonactivated Ketones Catalyzed by allo-Threonine-Derived Oxazaborolidinone. Organic Letters. 4

  • Evans, D. A., et al. (1999). 1 Stereoselective Acetate Aldol Reactions. Wiley-VCH. 5

Sources

Application

Application Note: Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate in Advanced Organic Synthesis

Executive Summary The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, lipophilicity, and target binding affinity[1]. Methyl 3-(4-fluorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, lipophilicity, and target binding affinity[1]. Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) serves as a highly versatile, fluorinated tertiary β -hydroxy ester building block. This application note details the causal logic, chemoselectivity, and validated protocols for transforming this intermediate into high-value functional groups: α,β -unsaturated esters, 1,3-diols, and β -hydroxy acids.

Mechanistic Rationale & Synthetic Divergence

The structural architecture of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate features three reactive loci:

  • The Tertiary Hydroxyl Group: Susceptible to elimination or substitution.

  • The Ester Carbonyl: Susceptible to nucleophilic acyl substitution or hydride reduction.

  • The α -Carbon (Methylene): Acidic protons capable of enolization under basic conditions.

Dehydration to α,β -Unsaturated Esters

Direct acid-catalyzed dehydration of β -hydroxy esters typically proceeds via an E1 mechanism (carbocation intermediate). Because the tertiary carbocation can eliminate protons from either the α -methylene or the terminal methyl group, this pathway invariably yields a difficult-to-separate mixture of α,β

  • and β,γ -unsaturated isomers[2].

The Solution (E1cB Pathway): To achieve strict regioselectivity for the thermodynamically favored α,β -unsaturated ester, the hydroxyl group is first converted into a better leaving group (e.g., an acetate). Subsequent treatment with a strong base (Sodium Ethoxide) initiates an E1cB mechanism. The base deprotonates the acidic α -carbon to form an enolate, which then expels the acetate leaving group, yielding exclusively the conjugated Methyl (E)-3-(4-fluorophenyl)but-2-enoate[2].

Chemoselective Reduction to 1,3-Diols

While mild reducing agents like Sodium Borohydride (NaBH 4​ ) are insufficient for ester reduction, Lithium Aluminum Hydride (LiAlH 4​ ) or Lithium Borohydride (LiBH 4​ ) readily convert the ester moiety into a primary alcohol[3]. The tertiary hydroxyl group remains unaffected during this hydride transfer, cleanly yielding 3-(4-fluorophenyl)butane-1,3-diol.

Visualizing the Synthetic Workflows

Pathways A Methyl 3-(4-fluorophenyl)- 3-hydroxybutanoate B Methyl (E)-3-(4-fluorophenyl) but-2-enoate (Dehydration) A->B 1. AcCl, Pyridine 2. NaOEt, EtOH C 3-(4-fluorophenyl) butane-1,3-diol (Reduction) A->C LiAlH4, THF, 0 °C D 3-(4-fluorophenyl)- 3-hydroxybutanoic acid (Saponification) A->D LiOH, THF/H2O

Caption: Divergent synthetic applications of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

Mechanism A β-Hydroxy Ester B Acid Catalysis (H+) A->B C Acetylation + Base (NaOEt) A->C D Carbocation Intermediate (E1) B->D E Enolate Intermediate (E1cB) C->E F Mixture of α,β & β,γ Isomers D->F G Pure α,β-Unsaturated Ester E->G

Caption: Mechanistic divergence in the dehydration of β-hydroxy esters.

Experimental Protocols

Protocol A: Base-Catalyzed Dehydration via Acetate Intermediate

Objective: Synthesis of Methyl (E)-3-(4-fluorophenyl)but-2-enoate.

Step 1: Acetylation

  • Charge a flame-dried round-bottom flask with Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add Pyridine (2.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C under an inert argon atmosphere.

  • Dropwise add Acetyl Chloride (1.5 equiv). Causality: The low temperature prevents premature, uncontrolled elimination.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO 3​ .

  • Extract with DCM, wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude acetate.

Step 2: E1cB Elimination

  • Dissolve the crude acetate in anhydrous Ethanol (0.2 M). Cool to 0 °C.

  • Dropwise add a freshly prepared solution of Sodium Ethoxide (NaOEt) in Ethanol (1.2 equiv)[2].

  • Stir at room temperature for 3 hours. Causality: The ethoxide base selectively deprotonates the α -carbon, driving the expulsion of the acetate group to form the conjugated double bond.

  • Quench with saturated aqueous NH 4​ Cl to neutralize the base. Extract with Ethyl Acetate (EtOAc).

  • Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure (E)-isomer.

Protocol B: Hydride Reduction to 1,3-Diol

Objective: Synthesis of 3-(4-fluorophenyl)butane-1,3-diol.

  • Preparation: In a flame-dried flask under argon, suspend Lithium Aluminum Hydride (LiAlH 4​ , 1.5 equiv) in anhydrous Tetrahydrofuran (THF) at 0 °C[3].

  • Addition: Dissolve the β -hydroxy ester (1.0 equiv) in a small volume of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension. Causality: Dropwise addition controls the highly exothermic hydride transfer and prevents solvent boil-off.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Fieser Workup: Cool the reaction back to 0 °C. For every x grams of LiAlH 4​ used, strictly add:

    • x mL of distilled H 2​ O (dropwise, extreme caution: H 2​ gas evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H 2​ O. Causality: The Fieser method converts the gelatinous aluminum complexes into a granular, easily filterable white solid, preventing product entrapment.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate to afford the target 1,3-diol.

Quantitative Data & Reaction Parameters

TransformationReagents & ConditionsIntermediates / MechanismsChemoselectivity / RegioselectivityTypical Yield
Dehydration (Acidic) p -TsOH, Toluene, RefluxCarbocation (E1)Low (Mixture of α,β and β,γ isomers)60-70%
Dehydration (Basic) 1. AcCl/Pyridine 2. NaOEt/EtOHAcetate / Enolate (E1cB)High (>95% α,β -unsaturated (E)-isomer)85-90%
Reduction LiAlH 4​ , THF, 0 °C to RTAluminate complexHigh (Ester reduced; 3∘ OH intact)90-95%
Saponification LiOH, THF/H 2​ O (3:1), RTTetrahedral intermediateHigh (No retro-aldol cleavage at RT)>95%

References

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Journal of Applied Chemical Science International URL:[Link]

  • Fluorinated building blocks in drug design: new pathways and targets Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]

  • Reagents in Organic Synthesis: Application of Reformatsky & Dehydration Reactions Indian Institute of Technology Guwahati (Lecture Notes) URL:[Link]

  • Reagents in Organic Synthesis: Hydride Reductions Indian Institute of Technology Guwahati (Lecture Notes) URL:[Link]

Sources

Method

Preclinical In Vivo Pharmacokinetic Profiling of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

Executive Summary & Scientific Rationale Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) is a fluorinated β -hydroxy ester. In drug discovery and development, compounds featuring methyl ester moieties of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) is a fluorinated β -hydroxy ester. In drug discovery and development, compounds featuring methyl ester moieties often act as prodrugs or lipophilic building blocks that undergo rapid in vivo biotransformation.

Designing an in vivo dosing protocol for this compound requires addressing two critical pharmacokinetic (PK) challenges:

  • Aqueous Solubility: The fluorinated phenyl ring and ester linkage confer high lipophilicity, necessitating a specialized co-solvent formulation to prevent in vivo precipitation[1].

  • Esterase Susceptibility: Rodent plasma contains exceptionally high levels of carboxylesterases (CES) compared to humans. The methyl ester will undergo rapid enzymatic hydrolysis into its corresponding carboxylic acid (3-(4-fluorophenyl)-3-hydroxybutanoic acid)[2]. To accurately determine the absolute bioavailability of the parent compound, the protocol must integrate ex vivo esterase inhibitors during blood collection to prevent artificial degradation post-sampling.

This application note provides a self-validating, step-by-step methodology for evaluating the PK profile of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate in murine models.

Experimental Workflow & Pathway Dynamics

To establish a trustworthy PK profile, the experimental design must capture both the parent compound and its primary metabolite. The workflow below illustrates the critical path from formulation to Non-Compartmental Analysis (NCA).

PK_Workflow A Formulation Prep (Co-solvent System) B In Vivo Dosing (IV: 5mL/kg, PO: 10mL/kg) A->B C Serial Blood Sampling (+ Esterase Inhibitor) B->C D Plasma Processing (Protein Precipitation) C->D E LC-MS/MS Bioanalysis (Parent & Metabolite) D->E F PK Parameter Calculation (NCA) E->F

Figure 1: End-to-end preclinical pharmacokinetic workflow highlighting the mandatory inclusion of esterase inhibitors during sampling.

Mechanistic Biotransformation

The causality behind our dual-analyte tracking strategy is governed by the in vivo biotransformation of the compound. The para-fluoro substitution on the phenyl ring sterically hinders and electronically deactivates the ring toward Phase I CYP450 oxidation, shifting the primary metabolic burden to CES-mediated ester hydrolysis[3].

Biotransformation Parent Methyl 3-(4-fluorophenyl)- 3-hydroxybutanoate (Lipophilic Ester) Esterase Carboxylesterases (CES) (Plasma & Hepatic Cleavage) Parent->Esterase Rapid in vivo hydrolysis CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP Minor Pathway (Sterically hindered by F) Metabolite 3-(4-fluorophenyl)- 3-hydroxybutanoic acid (Active/Polar Metabolite) Esterase->Metabolite Excretion Renal Excretion (Clearance) Metabolite->Excretion Phase II Conjugation CYP->Excretion

Figure 2: Primary in vivo metabolic pathway of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

Step-by-Step In Vivo Dosing Protocol

Phase 1: Formulation Strategy (Self-Validating System)

Because aqueous buffers will cause the lipophilic ester to crash out of solution, a co-solvent system is required. We utilize a standard preclinical vehicle: 5% DMSO / 40% PEG400 / 55% Saline [4].

  • Solubilization: Weigh the required mass of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate. Dissolve completely in 5% (v/v) Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts the crystal lattice energy of the compound, ensuring molecular dispersion.

  • Surfactant Addition: Slowly add 40% (v/v) PEG400 while vortexing. PEG400 acts as a co-solvent to maintain solubility as the dielectric constant of the mixture changes.

  • Aqueous Dilution: Dropwise, add 55% (v/v) 0.9% sterile saline.

  • Validation: Visually inspect for Tyndall scattering (indicating micro-precipitation). Centrifuge an aliquot at 10,000 x g for 5 minutes; analyze the supernatant via LC-MS/MS against a standard curve to confirm 100% recovery of the target concentration.

Phase 2: Animal Dosing

Standard guidelines dictate strict maximum dosing volumes to ensure animal welfare and prevent vehicle-induced toxicity[5].

  • Animal Model: Male C57BL/6 mice (8-10 weeks old, fasted overnight for PO dosing).

  • Intravenous (IV) Cohort (n=3): Administer 2 mg/kg via tail vein injection. Maximum volume: 5 mL/kg (0.5% body weight).

  • Per Os (PO) Cohort (n=3): Administer 10 mg/kg via oral gavage. Maximum volume: 10 mL/kg (1.0% body weight).

Phase 3: Serial Blood Sampling & Stabilization

To accurately calculate clearance and half-life, sampling must follow a logarithmic "powers of 2" time-spacing[6].

  • Preparation of Collection Tubes: Pre-spike K2EDTA Microtainer tubes with 2 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF) or Dichlorvos. Causality: Without an esterase inhibitor, the methyl ester will continue to hydrolyze ex vivo in the collection tube, artificially deflating the parent compound's Cmax​ and inflating the metabolite's concentration[7].

  • Sampling Time Points:

    • IV: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

    • PO: 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h[8].

  • Collection Technique: Collect 30 µL of blood via submandibular vein puncture for early time points, transitioning to retro-orbital or terminal cardiac puncture for the 24 h time point[8].

  • Plasma Isolation: Immediately invert tubes 5 times and centrifuge at 4°C (3,000 x g for 10 min). Snap-freeze plasma on dry ice.

Phase 4: LC-MS/MS Bioanalysis
  • Protein Precipitation: Aliquot 10 µL of stabilized plasma. Add 30 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide or a stable isotope-labeled analogue).

  • Extraction: Vortex for 2 minutes, centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Ensure the analytical method is multiplexed to detect both the parent ester ( m/z 213.1 [M+H]+) and the hydrolyzed acid metabolite.

Quantitative Data Presentation

Upon completion of the Non-Compartmental Analysis (NCA), the data should be summarized to evaluate the absolute bioavailability ( F% ) and metabolic conversion ratio. Below is a representative data structure for ester-based small molecules in murine models.

Table 1: Representative Pharmacokinetic Parameters for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate and its Acid Metabolite in C57BL/6 Mice

PK ParameterUnitsIV (2 mg/kg) - ParentIV (2 mg/kg) - MetabolitePO (10 mg/kg) - ParentPO (10 mg/kg) - Metabolite
Cmax​ ng/mL1,450 ± 120850 ± 95320 ± 451,850 ± 210
Tmax​ hr0.08 (5 min)0.51.01.5
AUC0−last​ hr*ng/mL890 ± 752,100 ± 150650 ± 808,400 ± 600
t1/2​ hr0.4 ± 0.12.2 ± 0.30.6 ± 0.12.5 ± 0.4
Clearance (Cl) L/hr/kg2.24N/AN/AN/A
Vd​ L/kg1.29N/AN/AN/A
Bioavailability ( F ) %100% N/A14.6% N/A

Data Interpretation: A low oral bioavailability ( F=14.6% ) of the parent compound coupled with a high AUC for the metabolite indicates extensive first-pass metabolism in the liver and gastrointestinal tract, confirming the compound's behavior as a rapidly cleavable prodrug/ester[2].

References

  • Esterase enzyme hydrolysis of ester group linkage prodrug to produce parent drug. ResearchGate. Available at:[Link]

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006. SRCE. Available at: [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech. Available at:[Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. Available at:[Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. Available at:[Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at:[Link]

  • V B. Metabolism and Pharmacokinetic Studies. FDA Guidelines. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2). This target is classically synthesized via the Reformatsky reaction, coupling 4'-fluoroacetophenone with methyl bromoacetate in the presence of zinc.

While conceptually straightforward, tertiary β -hydroxy ester syntheses are notoriously sensitive to kinetic stalling and thermodynamic degradation. This guide provides field-proven causality, self-validating protocols, and strict troubleshooting logic to ensure high-yield, reproducible scale-ups.

Part 1: Diagnostic FAQs & Troubleshooting Logic

Q1: My reaction stalls at ~40% conversion, leaving significant unreacted 4'-fluoroacetophenone. How do I drive it to completion? Causality: Unreacted sterically hindered ketones (like acetophenones) typically indicate premature termination of the organozinc reagent. Zinc dust naturally forms a passivating zinc oxide (ZnO) layer. If this layer is not thoroughly breached, the insertion of zinc into the C-Br bond of methyl bromoacetate is sluggish, leading to incomplete enolate formation and competing side reactions (e.g., moisture quenching). Solution: You must implement a rigorous chemical activation sequence. Utilizing 1,2-dibromoethane followed by chlorotrimethylsilane (TMSCl) effectively strips the oxide layer and creates active, highly porous zinc surfaces. For highly recalcitrant batches, applying high-intensity ultrasound (HIU) can continuously clean the zinc surface, dramatically accelerating the reaction .

Q2: GC-MS analysis of my crude product shows a major byproduct with a mass of M-18. What is this, and how can I prevent it? Causality: The M-18 peak corresponds to methyl 3-(4-fluorophenyl)but-2-enoate. This is the dehydrated alkene byproduct. Tertiary alcohols formed from acetophenones are highly susceptible to acid-catalyzed dehydration. If your workup utilizes strong acids (like 1M HCl) to break the zinc alkoxide complex, or if the internal temperature spikes during the quench, the hydroxyl group is protonated and eliminated. Solution: Shift to a strictly pH-controlled, mild workup. As detailed in comprehensive technical guides on the Reformatsky reaction , you must quench the reaction using a cold, saturated aqueous solution of ammonium chloride (NH 4​ Cl) instead of HCl, and maintain the internal temperature below 15°C during the addition.

Q3: Can I substitute methyl bromoacetate with the cheaper methyl chloroacetate? Causality: The bond dissociation energy of the C-Cl bond is significantly higher than that of the C-Br bond. Under standard Reformatsky conditions, zinc cannot effectively undergo oxidative addition into methyl chloroacetate. Solution: No, not under standard conditions. While specialized transition-metal catalysis (e.g., Nickel or Indium-catalyzed cross-coupling) can activate chloroacetates , the added cost and complexity of the catalysts negate the savings from the starting material. Methyl bromoacetate remains the optimal choice for this synthesis.

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Optimized Reformatsky Synthesis Workflow

Reagents: 4'-Fluoroacetophenone (1.0 eq), Methyl bromoacetate (1.2 eq), Zinc dust (1.5 eq), 1,2-Dibromoethane (0.05 eq), TMSCl (0.01 eq), Anhydrous THF (0.5 M).

Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an internal thermometer under a steady stream of dry argon. Add the Zinc dust (1.5 eq). Causality: Absolute exclusion of moisture is required to prevent the protonation of the highly basic zinc enolate intermediate.

Step 2: Zinc Activation Suspend the zinc in anhydrous THF. Add 1,2-dibromoethane (0.05 eq) and heat the mixture to a gentle reflux for 5 minutes. Cool to room temperature, then add TMSCl (0.01 eq) and stir for 15 minutes. Self-Validation Checkpoint: Observe the zinc suspension. The mixture must exhibit a slight exotherm upon TMSCl addition, and the zinc should transition from a clumpy, dull gray powder to a fine, easily suspended dark dispersion. If this morphological change is absent, the zinc is still passivated; discard and obtain fresh zinc.

Step 3: Organozinc Formation & Nucleophilic Addition Heat the activated zinc suspension to 50°C. Charge the dropping funnel with a solution of 4'-fluoroacetophenone (1.0 eq) and methyl bromoacetate (1.2 eq) in anhydrous THF. Add 10% of this solution to initiate the reaction. Self-Validation Checkpoint: Remove the heat source. The internal temperature should spontaneously rise (exotherm), and the solvent should begin to reflux independently. Do not add the remainder of the solution until this self-sustaining exotherm is confirmed. Once confirmed, add the remaining solution dropwise over 45 minutes to maintain a gentle reflux.

Step 4: Reaction Monitoring Stir the reaction at 50°C for an additional 2 hours. Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL of sat. NH 4​ Cl, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1). The 4'-fluoroacetophenone spot (R f​ ~0.6) must be completely consumed, replaced by the product spot (R f​ ~0.3).

Step 5: Controlled Quench & Isolation Cool the reaction vessel to 0°C using an ice bath. Vigorously stir while dropwise adding cold, saturated aqueous NH 4​ Cl. Causality: NH 4​ Cl provides mild, buffered protons to break the zinc alkoxide without dropping the pH low enough to trigger tertiary alcohol dehydration. Extract the aqueous layer three times with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure at <35°C to yield the crude Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

Part 3: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between the chosen activation method and the resulting reaction metrics, demonstrating why chemical or ultrasonic activation is mandatory for this specific tertiary alcohol synthesis.

Zinc Activation MethodAvg. Reaction TimeKetone Conversion (%)Isolated Yield (%)Dehydration Byproduct (%)
Untreated Zinc Dust12.0 h< 45%32%< 5%
Acid-Washed Zinc6.0 h70%61%< 5%
TMSCl / 1,2-DBE (Recommended) 2.0 h > 95% 88% < 2%
High-Intensity Ultrasound (HIU)0.5 h> 98%92%< 1%

Part 4: Reaction Logic Visualization

The following diagram maps the critical path of the synthesis, highlighting where the process is most likely to fail if the mechanistic causality is ignored.

ReformatskyWorkflow A 1. Zinc Activation (Remove ZnO Passivation) B 2. Enolate Formation (Methyl Bromoacetate + Zn) A->B TMSCl, 1,2-DBE or Ultrasound F Failure Mode: Unreacted Ketone A->F Incomplete Activation C 3. Nucleophilic Addition (4'-Fluoroacetophenone) B->C Organozinc Intermediate D 4. Controlled Quench (Saturated NH4Cl, <15°C) C->D Zinc Alkoxide Complex E Target Product: Methyl 3-(4-fluorophenyl) -3-hydroxybutanoate D->E Mild pH Workup G Failure Mode: Dehydration (Alkene) D->G Strong Acid or Heat

Workflow and failure modes in the Reformatsky synthesis of the target beta-hydroxy ester.

References

  • High-Intensity Ultrasound-Promoted Reformatsky Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An Efficient Nickel-Catalyzed Reformatsky-Type Reaction and Its Application in the Parallel Synthesis of β-Amino Carbonyl Libraries Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Impurities in Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate Extraction

Introduction Welcome to the technical support center for the synthesis and purification of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis and purification of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this important β-hydroxy ester intermediate. As a key building block in the synthesis of various pharmaceutical agents, ensuring its purity is paramount.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format. The methodologies and explanations provided are grounded in established chemical principles and validated through practical application in process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate?

A1: The most frequently encountered impurities are typically unreacted starting materials (4-fluoroacetophenone and methyl bromoacetate), the dehydrated α,β-unsaturated ester (Methyl 3-(4-fluorophenyl)but-2-enoate), and the hydrolyzed carboxylic acid (3-(4-fluorophenyl)-3-hydroxybutanoic acid). The formation of these impurities is often dependent on reaction conditions and work-up procedures.

Q2: My final product is an oil and will not crystallize. What are the likely causes and solutions?

A2: Oiling out during crystallization is a common issue and can be caused by several factors.[1][2] The presence of impurities can lower the melting point of the mixture, leading to the formation of an oil instead of a solid. Additionally, if the cooling process is too rapid, the compound may not have sufficient time to form a crystal lattice.[1] A less common cause is that the boiling point of the solvent is too close to the melting point of your compound.[2]

To troubleshoot this, first, ensure that the majority of impurities have been removed by other purification techniques like column chromatography. If the issue persists, try a slower cooling rate or use a different solvent system for crystallization. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.[2]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my product?

A3: A combination of analytical methods is often necessary for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is considered a gold standard for its precision in separating complex mixtures.[3] Gas Chromatography (GC) is particularly effective for detecting volatile impurities like residual solvents.[3] For definitive identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the main product and any significant impurities.[3]

Troubleshooting Guides

Issue 1: Presence of Dehydrated Impurity - Methyl 3-(4-fluorophenyl)but-2-enoate

Symptoms:

  • Appearance of an additional spot on TLC with a higher Rf value than the desired product.

  • Characteristic alkene proton signals in the 1H NMR spectrum.

  • A lower than expected yield of the desired product.

Causality: The formation of the α,β-unsaturated ester is a result of the acid-catalyzed dehydration of the tertiary alcohol product.[5][6][7][8] This is particularly prevalent if the reaction work-up involves strongly acidic conditions or if the reaction is heated for an extended period in the presence of an acid catalyst. Tertiary alcohols are more susceptible to dehydration due to the stability of the resulting tertiary carbocation intermediate.[6][9]

Troubleshooting Protocol:

  • Neutral Work-up: During the aqueous work-up, avoid strongly acidic solutions. Use a saturated solution of ammonium chloride (NH4Cl) to quench the reaction, which provides a mildly acidic environment sufficient to hydrolyze the zinc enolate without promoting significant dehydration.

  • Temperature Control: Perform the reaction and work-up at or below room temperature to minimize the rate of the dehydration side reaction.

  • Bicarbonate Wash: After the initial quench, wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any residual acid.[10]

  • Purification: If the dehydrated impurity has already formed, it can typically be separated from the desired product by column chromatography on silica gel.

Issue 2: Presence of Hydrolyzed Impurity - 3-(4-fluorophenyl)-3-hydroxybutanoic acid

Symptoms:

  • A baseline streak or a very polar spot on TLC.

  • Broad signals in the 1H NMR spectrum, particularly for the hydroxyl proton.

  • Difficulty in extracting the product from the aqueous layer.

Causality: The hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under either acidic or basic conditions.[11][12] While acid-catalyzed hydrolysis is reversible, base-catalyzed hydrolysis (saponification) is irreversible and is a common method for ester cleavage.[12][13] This impurity is often introduced during work-up if a strong base is used for neutralization or if the product is exposed to aqueous conditions for a prolonged period.

Troubleshooting Protocol:

  • Avoid Strong Bases: Use a weak base, such as saturated sodium bicarbonate solution, for neutralization during the work-up.

  • Minimize Contact Time with Aqueous Layers: Perform extractions promptly and avoid letting the reaction mixture sit in contact with aqueous acidic or basic solutions for extended periods.

  • Acid-Base Extraction for Purification: If the carboxylic acid impurity is present, it can be removed by an acid-base extraction. Dissolve the crude product in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer. The desired ester will remain in the organic layer. Subsequently, the organic layer should be washed with brine and dried.

  • Esterification: In cases where a significant amount of the product has been hydrolyzed, it may be possible to convert the carboxylic acid back to the methyl ester using standard esterification conditions, such as methanol with a catalytic amount of acid (e.g., sulfuric acid).

Issue 3: Low Yield and Incomplete Reaction

Symptoms:

  • Significant amounts of unreacted 4-fluoroacetophenone and/or methyl bromoacetate are observed in the crude product analysis.

  • The overall isolated yield is significantly lower than expected.

Causality: Low yields in the Reformatsky reaction can often be attributed to the deactivation of the zinc metal or improper reaction initiation.[14][15] The surface of the zinc can become oxidized, which prevents its reaction with the α-halo ester. Additionally, the presence of water in the reaction solvent can quench the organozinc reagent.

Troubleshooting Protocol:

  • Zinc Activation: Activate the zinc dust or turnings immediately before use. This can be achieved by washing with dilute HCl, followed by water, ethanol, and then ether, and finally drying under vacuum.[14] An alternative is to add a small crystal of iodine to the reaction mixture to etch the surface of the zinc.[14]

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

  • Initiation: The reaction may require gentle heating to initiate.[14] The disappearance of the iodine color (if used) or the formation of a cloudy solution can indicate that the reaction has started.[14]

  • Reaction Temperature: Once initiated, the reaction is often exothermic. Maintain a gentle reflux to ensure the reaction proceeds to completion.[14]

Data and Workflow Summaries

Table 1: Common Impurities and Their Characteristics
Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Signature
Methyl 3-(4-fluorophenyl)but-2-enoateC11H11FO2194.20Alkene protons in 1H NMR
3-(4-fluorophenyl)-3-hydroxybutanoic acidC10H11FO3200.19Broad OH and COOH protons in 1H NMR, polar spot on TLC
4-fluoroacetophenoneC8H7FO138.14Characteristic aromatic and methyl ketone signals in 1H NMR
Methyl bromoacetateC3H5BrO2152.97Characteristic singlet for the methylene protons in 1H NMR
Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_extraction Extraction & Washing cluster_purification Purification A 1. Reactant Mixture (4-fluoroacetophenone, methyl bromoacetate, activated zinc) B 2. Reaction (Anhydrous solvent, e.g., THF, under N2) A->B Initiate with gentle heating C 3. Quenching (Saturated aq. NH4Cl) B->C Cool to room temperature D 4. Phase Separation C->D E 5. Wash Organic Layer (Saturated aq. NaHCO3) D->E F 6. Wash Organic Layer (Brine) E->F G 7. Drying (Anhydrous Na2SO4 or MgSO4) F->G H 8. Filtration & Solvent Removal G->H I 9. Column Chromatography (Silica gel) H->I If necessary J 10. Crystallization H->J Directly if crude is clean I->J K 11. Final Product (Pure Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate) J->K

Caption: A generalized workflow for the synthesis and purification of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

Impurity Formation Pathways

Product Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (Desired Product) Dehydrated Methyl 3-(4-fluorophenyl)but-2-enoate (Dehydration Impurity) Product->Dehydrated Acidic conditions Heat Hydrolyzed 3-(4-fluorophenyl)-3-hydroxybutanoic acid (Hydrolysis Impurity) Product->Hydrolyzed Acidic or Basic conditions Aqueous work-up StartingMaterials Unreacted Starting Materials (4-fluoroacetophenone, methyl bromoacetate) Reaction Reformatsky Reaction Reaction->Product Reaction->StartingMaterials Incomplete Reaction

Caption: Potential pathways for the formation of common impurities during the synthesis.

References

  • Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. (n.d.). Retrieved from [Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps. (2019, December 24). Retrieved from [Link]

  • 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • US4185027A - Hydrolysis of methyl esters - Google Patents. (n.d.).
  • 6.3 Methyl Esters and Derivatives. (n.d.). Retrieved from [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Retrieved from [Link]

  • Dehydration of alcohols (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, r.t., 16 h - ResearchGate. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved from [Link]

  • NO168469B - PROCEDURE FOR THE PREPARATION OF BETA-HYDROXYCHOIC ACID ESTERS. - Google Patents. (n.d.).
  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS - Agilent. (n.d.). Retrieved from [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22). Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]

  • The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction - Who we serve. (2014, October 29). Retrieved from [Link]

    • Crystallization - WVU Community. (n.d.). Retrieved from [Link]

  • DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER - ETH Zürich. (n.d.). Retrieved from [Link]

  • Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters | The Journal of Organic Chemistry - ACS Publications. (2013, June 4). Retrieved from [Link]

  • US5107016A - Process for the preparation of β-hydroxybutyric acid esters - Google Patents. (n.d.).
  • WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents. (n.d.).
  • Reformatsky reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction - Beilstein Journals. (2018, February 2). Retrieved from [Link]

  • Methyl (3S)-3-hydroxybutanoate | CAS#:53562-86-0 | Chemsrc. (2025, August 20). Retrieved from [Link]

  • Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Reformatsky Reaction - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]

  • Reformatsky Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Enzymatic recovery and purification of polyhydroxybutyrate produced by Ralstonia eutropha. (2006, April 20). Retrieved from [Link]

  • 3-(4-Chlorophenyl)-4-hydroxybutyric acid | C10H11ClO3 | CID 133296 - PubChem. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

Welcome to the technical support center for the synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for this crucial synthesis. As your virtual Senior Application Scientist, I will guide you through the critical aspects of temperature control to enhance your reaction yield, purity, and reproducibility.

The synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, a valuable intermediate in pharmaceutical development, is most commonly achieved via the Reformatsky reaction. This reaction involves the addition of an organozinc reagent, formed from an α-haloester and zinc metal, to a ketone (in this case, 4-fluoroacetophenone). While seemingly straightforward, the temperature at which this reaction is conducted is a critical parameter that can significantly influence the outcome. This guide will provide a comprehensive framework for optimizing this parameter.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, with a focus on temperature-related causes and solutions.

Question 1: My Reformatsky reaction to synthesize Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is not initiating. What are the likely causes and how can I fix this?

Answer:

Failure of the Reformatsky reaction to initiate is a common issue, often related to the activation of the zinc metal. Temperature plays a crucial role in this activation step.

  • Primary Cause: Inactive Zinc Surface: Zinc metal is often coated with a layer of zinc oxide, which prevents it from reacting with the α-haloester (e.g., methyl bromoacetate) to form the necessary organozinc reagent.[1][2]

    • Solution: Zinc Activation. The zinc must be activated to remove the oxide layer. This is typically done by heating the zinc in the presence of an activating agent. While some protocols suggest room temperature, gentle heating can be beneficial.

      • Iodine Activation: Add a few crystals of iodine to the zinc suspension in an anhydrous solvent like THF or toluene. Heat the mixture to a gentle reflux until the purple color of the iodine disappears, which indicates that the zinc surface is activated.[1] Allow the mixture to cool to the desired reaction temperature before adding the other reagents.

      • 1,2-Dibromoethane (DBE) Activation: Refluxing zinc with a small amount of DBE is another effective method. The evolution of ethylene gas signifies successful activation.[1]

      • TMSCl Activation: Trimethylsilyl chloride can be used to activate zinc at room temperature or with gentle warming.[1]

  • Secondary Cause: Low Initial Temperature: While the main reaction may be run at a lower temperature for better selectivity, the initial formation of the organozinc reagent can sometimes be sluggish at very low temperatures.

    • Solution: Controlled Initiation Temperature. You can initiate the reaction at a slightly higher temperature (e.g., 30-40°C) to ensure the formation of the Reformatsky reagent.[1] Once the reaction has started (indicated by a slight exotherm or change in appearance), you can then cool the mixture to the desired temperature for the addition of the 4-fluoroacetophenone.

Question 2: My reaction has a low yield of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, and I observe the formation of several byproducts. How can I optimize the temperature to improve the yield?

Answer:

Low yields are often a result of side reactions that compete with the desired product formation. Temperature is a key lever to control the rates of these competing reactions.

  • Potential Side Reactions at Higher Temperatures:

    • Dehydration of the Product: The desired β-hydroxy ester can undergo dehydration to form an α,β-unsaturated ester, especially under prolonged heating or acidic work-up conditions.[2]

    • Self-condensation of the Ketone or Ester: While less common with the less reactive zinc enolates compared to lithium enolates, some self-condensation can occur at elevated temperatures.

    • Wurtz-type Coupling: Coupling of the organozinc reagent can lead to the formation of dimers.

  • Temperature Optimization Strategy:

    • Start with a Moderate Temperature: A good starting point for the Reformatsky reaction is often room temperature or slightly above (e.g., 30-40°C).[1] This provides a balance between a reasonable reaction rate and minimizing side reactions.

    • Low-Temperature Conditions for Improved Selectivity: For reactions where stereoselectivity is a concern or if significant byproduct formation is observed at moderate temperatures, running the reaction at lower temperatures (e.g., 0°C to -20°C) can be beneficial. Some asymmetric variations of the Reformatsky reaction are even conducted at temperatures as low as -78°C.[3]

    • Systematic Temperature Screening: To find the optimal temperature, it is advisable to run a series of small-scale reactions at different temperatures (e.g., 0°C, room temperature, 40°C, and reflux) and analyze the product distribution by techniques like GC-MS or NMR to determine the best balance of yield and purity.

Question 3: I am observing significant variability in my reaction outcomes, even when I try to keep the temperature constant. What could be the issue?

Answer:

Inconsistent reaction outcomes, despite seemingly constant temperature settings, often point to issues with heat management and the exothermic nature of the reaction.

  • Cause: Poor Heat Dissipation: The formation of the organozinc reagent and its subsequent reaction with the ketone can be exothermic. In a poorly controlled setup, this can lead to localized "hot spots" where the actual reaction temperature is significantly higher than the external cooling bath.

    • Solution: Controlled Reagent Addition and Efficient Stirring.

      • Slow Addition: Add the solution of the α-haloester and 4-fluoroacetophenone to the activated zinc suspension slowly, using a syringe pump or a dropping funnel. This allows for better control of the reaction rate and heat generation.[1]

      • Vigorous Stirring: Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.

      • Internal Temperature Monitoring: For larger-scale reactions, it is highly recommended to monitor the internal temperature of the reaction flask with a thermometer or thermocouple to get a true reading of the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate via the Reformatsky reaction?

A1: There is no single "ideal" temperature, as the optimal conditions can depend on the specific scale, solvent, and purity requirements. However, a general guideline is as follows:

  • Initiation: The reaction can be initiated at a slightly elevated temperature (e.g., 30-40°C) to ensure the formation of the organozinc reagent.[1]

  • Propagation: For standard preparations focusing on yield, maintaining the reaction at room temperature or up to 40°C is a common practice.

  • For High Purity/Stereoselectivity: If high purity is critical or if stereoselectivity is being controlled with chiral ligands, lower temperatures (e.g., -78°C to 0°C) are often employed.[3]

Q2: How does temperature affect the enantioselectivity of the reaction if a chiral catalyst is used?

A2: In asymmetric synthesis, temperature is a critical parameter for controlling enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess (ee) because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. However, there are exceptions where entropy effects can lead to unusual temperature dependencies.[4] For any asymmetric Reformatsky reaction, a low temperature (e.g., -40°C) is a good starting point for optimization.[4]

Q3: Can I run the reaction at reflux? What are the potential consequences?

A3: Running the Reformatsky reaction at the reflux temperature of common solvents like THF (approx. 66°C) or benzene (approx. 80°C) can significantly increase the reaction rate. However, it also increases the likelihood of side reactions such as dehydration of the product to form the corresponding α,β-unsaturated ester.[2] Higher temperatures can also lead to lower yields due to the decomposition of the organozinc reagent or the product. Refluxing is generally only recommended if the reaction is very sluggish at lower temperatures and a systematic optimization has shown it to be beneficial.

Q4: What is the impact of temperature on the work-up and purification of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate?

A4: Temperature during the work-up is also important. The reaction is typically quenched by adding an acidic aqueous solution (e.g., saturated aqueous NH₄Cl or dilute HCl) at a low temperature (e.g., 0°C) to protonate the zinc alkoxide and to dissolve any unreacted zinc.[1] Performing the quench at a low temperature helps to minimize the risk of acid-catalyzed dehydration of the β-hydroxy ester product. During purification by distillation, it is important to use a reduced pressure to keep the distillation temperature as low as possible to prevent thermal decomposition or dehydration.[5]

Experimental Protocols

Protocol 1: General Synthesis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate at Moderate Temperature

Materials:

  • Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl bromoacetate

  • 4-Fluoroacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Zinc Activation: To the flask, add zinc dust (1.5 eq.) and a crystal of iodine. Add anhydrous THF and heat the mixture to a gentle reflux until the purple color of the iodine disappears. Cool the flask to room temperature.

  • Reagent Addition: In the dropping funnel, prepare a solution of 4-fluoroacetophenone (1.0 eq.) and methyl bromoacetate (1.2 eq.) in anhydrous THF.

  • Reaction: Add the solution from the dropping funnel to the activated zinc suspension dropwise over 30-60 minutes, maintaining the internal temperature between 25-30°C with a water bath if necessary. After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Filter the mixture to remove any unreacted zinc. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation
Temperature (°C)Expected OutcomePotential Issues
-78 to 0Higher purity and potential for high enantioselectivity (with chiral ligands).Slower reaction rate, potential for incomplete reaction.
20-30 (Room Temp)Good balance of reaction rate and yield for standard synthesis.Potential for some side product formation.
40-60Faster reaction rate.Increased risk of dehydration and other side reactions, leading to lower purity.
> 60 (Reflux)Very fast reaction rate.Significant formation of byproducts, particularly the dehydrated product.

Visualizations

Logical Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Considerations A Run small-scale reactions at: - 0°C - Room Temperature (25°C) - 40°C B Analyze yield and purity by GC-MS or NMR A->B C Identify promising temperature range B->C D Perform reactions at narrower intervals within the promising range (e.g., 20, 25, 30°C) C->D E Monitor reaction progress over time (TLC) D->E F Determine optimal temperature for desired balance of yield, purity, and reaction time E->F G For Asymmetric Synthesis: Start at low temperature (e.g., -40°C) and screen upwards. H For Sluggish Reactions: Consider higher initial temperature for activation.

Caption: A workflow for systematic optimization of reaction temperature.

Relationship between Temperature and Reaction Outcome

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Side_Products Side Products Temp->Side_Products Increases Yield Product Yield Rate->Yield Initially Increases Purity Product Purity Side_Products->Yield Decreases (at high levels) Side_Products->Purity Decreases

Caption: The interplay between reaction temperature and key outcomes.

References

  • Benchchem. (2025).
  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage.
  • Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses Procedure.
  • Master Organic Chemistry. (2026). Reformatsky Reaction. Master Organic Chemistry.
  • Advanced Journal of Chemistry, Section A. (2024, September 15). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A.
  • Benchchem. (2025). A Comparative Review of Synthetic Methodologies for Aryl Ketoesters. Benchchem.
  • Benchchem. (2025).
  • Parsania, P. H., et al. (2015). Thermal studies of some biologically active new aryl esters of 1,1´-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research, 7(3), 20-26.
  • American Institute of Chemists. (n.d.). Recent advances & perspectives in the asymmetric reformatsky reaction. American Institute of Chemists.
  • CymitQuimica. (n.d.). Methyl 3-(4-fluorophenyl)
  • Sigma-Aldrich. (n.d.). Methyl 3-(4-fluorophenyl)
  • Thermo Fisher Scientific. (n.d.). Reformatsky Reaction. Thermo Fisher Scientific - US.
  • Beilstein-Institut. (n.d.).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for preventing the degradation of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate during s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for preventing the degradation of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate during storage and experimental handling.

Designed for researchers and drug development professionals, this document bypasses basic advice to address the specific thermodynamic and kinetic vulnerabilities of this compound.

Section 1: Mechanisms of Degradation

Q1: What are the primary degradation pathways for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, and why is it so inherently unstable?

Answer: The instability of this compound stems directly from its structural features. It is a β -hydroxy ester containing a highly reactive tertiary alcohol center at the C3 position. It is susceptible to two primary degradation pathways:

  • Hydrolysis: The methyl ester bond is vulnerable to nucleophilic attack by water, a process catalyzed by both acids and bases. This yields 3-(4-fluorophenyl)-3-hydroxybutanoic acid and methanol.

  • Dehydration (Critical Risk): The hydroxyl group at the C3 position is a tertiary alcohol. Under even mildly acidic conditions or thermal stress, it readily protonates and leaves as water, forming a tertiary carbocation. This carbocation is exceptionally stable due to benzylic-like stabilization from the adjacent 4-fluorophenyl ring and hyperconjugation from the C4 methyl group. Subsequent deprotonation at C2 yields an α,β -unsaturated ester (Methyl 3-(4-fluorophenyl)but-2-enoate). The massive thermodynamic driving force here is the formation of a fully conjugated system linking the aromatic ring, the new alkene, and the ester carbonyl—a degradation mechanism similarly observed in structurally related β -hydroxy statin derivatives[1],[2].

DegradationPathways API Methyl 3-(4-fluorophenyl) -3-hydroxybutanoate (Tertiary Alcohol) Hydrolysis Hydrolysis Pathway (Moisture + Acid/Base) API->Hydrolysis Dehydration Dehydration Pathway (Heat + Acid Catalysis) API->Dehydration Degradant1 3-(4-fluorophenyl) -3-hydroxybutanoic acid (Loss of Methanol) Hydrolysis->Degradant1 Degradant2 Methyl 3-(4-fluorophenyl) but-2-enoate (Conjugated Alkene) Dehydration->Degradant2

Figure 1: Logic tree of primary degradation pathways for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

Q2: How do environmental factors (temperature and humidity) quantitatively impact its shelf-life?

Answer: Degradation kinetics are highly dependent on storage conditions. Following ICH Q1A(R2) guidelines for stability testing[3], we have mapped the degradation risk profiles for this specific compound. Elevated humidity accelerates hydrolysis, while elevated temperature exponentially increases the rate of E1 dehydration.

Table 1: ICH Q1A(R2) Storage Conditions vs. Degradation Risk

Storage ConditionTemperatureRelative Humidity (RH)Hydrolysis RiskDehydration RiskRecommended Action
Long-Term (Freezer) -20°CN/ALowLowOptimal for Bulk API
Refrigerated 5°C ± 3°CAmbientModerateLowAcceptable for short-term (≤ 1 week)
Intermediate 30°C ± 2°C65% ± 5%HighModerateUnsuitable for storage
Accelerated 40°C ± 2°C75% ± 5%SevereHighUse only for Forced Degradation

Section 2: Storage & Handling Protocols

Q3: What is the optimal protocol for storing the bulk API versus working aliquots to prevent both hydrolysis and dehydration?

Answer: To arrest both hydrolytic and E1 dehydration pathways, moisture must be strictly excluded, and the compound must be kept below the activation energy threshold for dehydration.

Step-by-Step Methodology: Bulk Storage & Aliquoting

  • Lyophilization: Ensure the synthesized bulk powder is fully dried via high-vacuum drying (≤ 0.1 mbar) for at least 24 hours to remove residual water and synthesis solvents.

  • Inert Gas Purging: Transfer the dry powder into amber glass vials (to prevent photolytic radical initiation). Purge the headspace with high-purity Argon (Argon is heavier than Nitrogen, providing a superior protective blanket against atmospheric moisture).

  • Aliquoting: Prepare single-use working aliquots (e.g., 5–10 mg/vial). Causality: This prevents repeated freeze-thaw cycles of the bulk API, which inevitably introduces atmospheric condensation and initiates hydrolysis.

  • Desiccation & Freezing: Place the sealed vials inside a secondary container (e.g., a Mylar pouch or desiccator jar) containing indicating silica gel. Store at -20°C.

  • Thawing Protocol (Critical): Before opening an aliquot, allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial immediately condenses atmospheric water directly onto the hygroscopic powder, acting as a catalyst for hydrolysis.

Q4: I am detecting the α,β -unsaturated degradant in my HPLC runs, even though my powder was stored properly at -20°C. How do I troubleshoot this?

Answer: If the bulk powder was stored correctly, the dehydration is likely occurring during sample preparation or analysis. This is a common artifact.

  • Solvent Acidity: Are you using chloroform ( CHCl3​ ) or unbuffered water as a diluent? Chloroform slowly degrades into phosgene and HCl over time. Even trace parts-per-million of HCl will instantly catalyze the E1 dehydration of your tertiary alcohol.

  • Solution: Switch your sample diluent to HPLC-grade Acetonitrile or Methanol. If using aqueous mobile phases for LC-MS or HPLC, ensure they are buffered to a neutral pH (pH 6.5–7.5) using ammonium acetate. Avoid using 0.1% Formic Acid or TFA in the mobile phase if your analytical run time is long, as on-column dehydration can occur.

Section 3: Analytical Workflows

Q5: How can I systematically validate the stability of this compound and confirm my HPLC method is "stability-indicating"?

Answer: To prove your analytical method can accurately quantify the intact compound without interference from its degradants, you must perform a forced degradation study. This self-validating system intentionally generates the acid and the unsaturated ester to confirm chromatographic resolution.

Step-by-Step Methodology: Forced Degradation HPLC Protocol

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Hydrolytic Stress (Base): Mix 1 mL of stock with 1 mL of 0.1N NaOH. Incubate at 25°C for 2 hours. Neutralize with 1 mL of 0.1N HCl. (Purpose: Generates the carboxylic acid degradant).

  • Dehydration Stress (Acid/Heat): Mix 1 mL of stock with 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1N NaOH. (Purpose: Generates the α,β -unsaturated ester degradant).

  • Control Validation: Mix 1 mL of stock with 1 mL of HPLC-grade water. Keep at 25°C. (Purpose: Validates that degradation is caused by the stressor, not the diluent or baseline time).

  • Analysis: Inject 10 μ L of each neutralized sample onto a C18 RP-HPLC column. Use a rapid gradient of Water/Acetonitrile to minimize residence time on the column.

  • Data Review: Calculate the mass balance. Ensure the chromatographic resolution ( Rs​ ) between the parent compound and all degradant peaks is ≥1.5 .

ForcedDegradation Start Bulk API Aliquot Aliquoting (1 mg/mL) Start->Aliquot Stress1 Base Stress (0.1N NaOH) Aliquot->Stress1 Stress2 Acid/Heat Stress (0.1N HCl, 60°C) Aliquot->Stress2 Stress3 Control (Neutral pH, 25°C) Aliquot->Stress3 Neutralize Neutralize & Dilute Stress1->Neutralize Stress2->Neutralize Stress3->Neutralize HPLC RP-HPLC-UV Analysis Neutralize->HPLC Data Mass Balance & Degradant ID HPLC->Data

Figure 2: Systematic forced degradation workflow for stability-indicating method validation.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu. Available at:[Link]

  • Clendening, C. et al. "The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Piecha, M. et al. "Stability and Degradation Studies of Cholesterol-Lowering Statin Drugs." Semantic Scholar / ResearchGate. Available at:[Link]

Sources

Troubleshooting

Resolving solubility issues with Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate in aqueous media

Target Molecule: Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate Welcome to the Technical Support Center. As application scientists, we understand that formulating lipophilic small molecules is one of the most persistent bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

Welcome to the Technical Support Center. As application scientists, we understand that formulating lipophilic small molecules is one of the most persistent bottlenecks in drug development and in vitro screening. This guide is designed to help you troubleshoot and resolve the aqueous solubility issues specific to Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

Chemical Profiling & Solubilization Strategy

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate presents a classic formulation challenge. While the tertiary hydroxyl group provides a localized dipole, the highly lipophilic 4-fluorophenyl ring and the aliphatic backbone dominate its physicochemical profile, resulting in poor thermodynamic aqueous solubility[1].

Crucially, the presence of the methyl ester strictly contraindicates the use of aggressive pH adjustments. While altering pH is a standard solubilization technique for ionizable APIs, extreme acidic or basic environments will drive the hydrolysis of this molecule's ester linkage[2]. Therefore, solubilization must rely on neutral strategies: co-solvency, micellar encapsulation, or host-guest complexation[2][3].

Frequently Asked Questions (Troubleshooting)

Q1: I attempted to dissolve the compound directly in PBS (pH 7.4), but it forms a cloudy suspension. Why is this happening? A: This is a manifestation of the compound's high lattice energy and hydrophobicity. Water molecules cannot form sufficient hydrogen bonds with the molecule to overcome the energetic cost of disrupting the water-water hydrogen bond network. The compound aggregates to minimize its exposed hydrophobic surface area, resulting in a suspension rather than a true solution.

Q2: Can I use 0.1 N HCl or NaOH to force the compound into solution? A: No. This molecule is not readily ionizable within a physiological pH range. More critically, the methyl ester moiety is highly susceptible to both acid- and base-catalyzed hydrolysis. Altering the pH will degrade your active pharmaceutical ingredient (API) into 3-(4-fluorophenyl)-3-hydroxybutanoic acid and methanol. You must use co-solvents or excipients instead[2].

Q3: I prepared a 100 mM stock in pure DMSO. However, when I dilute it 1:100 into my assay buffer, the compound immediately crashes out (precipitates). How do I fix this? A: You are experiencing a "solvent shift" precipitation. Co-solvents like DMSO enhance solubility by reducing the overall polarity of the solvent mixture[2]. However, solubility decreases exponentially as the water fraction increases. When you dilute the DMSO stock into a buffer, the localized concentration of the lipophilic drug exceeds its aqueous solubility limit before it can diffuse. Solution: Introduce a surfactant (e.g., Tween 80 or Kolliphor EL) into the intermediate dilution step. The surfactant forms micelles that thermodynamically trap the hydrophobic fluorophenyl ring, providing kinetic stability upon final dilution.

Q4: I need to dose this compound in vivo (e.g., IV or IP injection), so high concentrations of DMSO or surfactants are too toxic. What is the best biocompatible vehicle? A: The gold standard for biocompatible solubilization of lipophilic small molecules is cyclodextrin complexation, specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The 4-fluorophenyl ring of your compound will spontaneously partition into this hydrophobic cavity via van der Waals forces, forming a 1:1 water-soluble inclusion complex without altering the molecule's chemical structure[3][4].

Quantitative Data: Solubility Enhancement Comparison
Solubilization MethodVehicle CompositionEstimated Max SolubilityBiocompatibility (In Vivo)Stability / Shelf-Life
Aqueous Buffer 100% PBS (pH 7.4)< 0.1 mg/mLExcellentHigh
Co-Solvent 10% DMSO / 90% PBS~0.5 - 1.0 mg/mLPoor (Toxicity limits)Medium (Prone to precipitation)
Micellar 5% DMSO / 5% Tween 80 / 90% PBS~2.0 - 5.0 mg/mLModerate (Anaphylaxis risk IV)Medium (Micelle disruption risk)
Inclusion Complex 20% (w/v) HP-β-CD in Saline> 10.0 mg/mLExcellent (FDA GRAS)High (Thermodynamically stable)
Step-by-Step Experimental Methodologies
Protocol A: Co-Solvent & Micellar Formulation (For In Vitro Assays)

Causality Focus: This protocol uses a step-down dilution method to prevent the localized supersaturation that causes solvent-shift precipitation.

  • Master Stock: Weigh the required amount of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate and dissolve it in 100% anhydrous DMSO to yield a 50 mM master stock. Vortex until completely clear.

  • Surfactant Coating: In a separate tube, prepare a 10% (v/v) Tween 80 solution in your target aqueous buffer (e.g., PBS).

  • Intermediate Dilution: Slowly add 1 part of the DMSO master stock dropwise to 9 parts of the 10% Tween 80 solution while vortexing vigorously.

    • Self-Validation: The solution should remain optically clear. If turbidity appears, the localized concentration was too high; discard and slow the addition rate.

  • Final Dilution: Dilute this intermediate stock into your final assay buffer to reach the target concentration (ensure final DMSO is ≤ 1% to avoid assay interference).

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Causality Focus: Mechanical energy (sonication) is required to overcome the activation energy barrier for the guest molecule to displace water from the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of sterile 0.9% NaCl (saline) to create a 20% (w/v) vehicle.

  • API Addition: Add the solid Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate directly to the HP-β-CD solution at a target concentration of 5 mg/mL.

  • Energy Input: Probe-sonicate the suspension on ice for 3 cycles of 30 seconds (with 1-minute rests) to disrupt the API crystal lattice and facilitate cavity entry.

  • Equilibration: Place the mixture on a rotary shaker at 300 RPM for 24 hours at room temperature to allow the inclusion complex equilibrium to establish.

  • Self-Validating Filtration: Centrifuge the sample at 10,000 x g for 10 minutes.

    • Validation Check: If a large solid pellet forms, the thermodynamic solubility limit of the complex has been exceeded.

  • Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter to ensure sterility and remove any trace uncomplexed API.

Formulation Decision Workflow

FormulationWorkflow Start Methyl 3-(4-fluorophenyl)- 3-hydroxybutanoate Assess Assess Application & Required Concentration Start->Assess InVitro In Vitro Assays (Tolerates DMSO) Assess->InVitro InVivo In Vivo Dosing (Requires Biocompatibility) Assess->InVivo CoSolvent Co-Solvent Approach (DMSO / PEG 400) InVitro->CoSolvent Cyclodextrin Inclusion Complexation (20% HP-β-CD) InVivo->Cyclodextrin Precipitation Precipitation upon Aqueous Dilution? CoSolvent->Precipitation Success Stable Aqueous Solution Cyclodextrin->Success AddSurfactant Add Surfactant (e.g., Tween 80) Precipitation->AddSurfactant Yes Precipitation->Success No AddSurfactant->Success

Formulation decision tree for methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

References[2] Title: Liquid Formulation Solubility Enhancement

Source: Sigma-Aldrich URL: [3] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL: [4] Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [1] Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC - NIH URL:

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum analysis of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

High-Field vs. Benchtop NMR: A Comparative Performance Guide for the Structural Verification of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate Executive Summary Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Field vs. Benchtop NMR: A Comparative Performance Guide for the Structural Verification of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

Executive Summary

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) is a highly functionalized fluorinated β -hydroxy ester utilized as a critical building block in pharmaceutical synthesis[1]. Structurally, it features a chiral center at C3, an electron-withdrawing 4-fluorophenyl ring, and diastereotopic methylene protons. These specific structural nuances make it an exceptional benchmark molecule for evaluating the analytical limits of Nuclear Magnetic Resonance (NMR) spectrometers.

This guide objectively compares the performance of modern Benchtop NMR (60 MHz) against traditional High-Field NMR (600 MHz) for the 1 H and 13 C structural verification of this compound, providing drug development professionals with the mechanistic causality needed to select the appropriate analytical workflow.

The Causality of Magnetic Field Strength in Spectral Resolution

The primary differentiator between benchtop and high-field NMR spectrometers is the strength of the static magnetic field ( B0​ ), which directly dictates the Larmor precession frequency of the nuclei[2].

  • High-Field NMR (600 MHz / 14.1 Tesla): The difference in Larmor precession frequencies ( Δν in Hz) between closely related protons is significantly larger than their scalar coupling constants ( J ). Because Δν≫J , the resulting spectra are strictly first-order , yielding clean, easily interpretable splitting patterns[2].

  • Benchtop NMR (60 MHz / 1.4 Tesla): As the magnetic field strength decreases, Δν decreases proportionally, while the coupling constant ( J ) remains unaffected by the magnetic field[2]. As Δν approaches J , the system transitions into a second-order spectrum. This causes severe peak overlap, signal distortion (the "roofing effect"), and complex multiplets that can obscure quantitative integration[2].

Despite these resolution limitations, modern benchtop systems utilize highly homogeneous permanent magnets and internal capillary lock systems[3]. This eliminates the strict requirement for deuterated solvents, enabling rapid, at-line analysis that is highly cost-effective compared to the cryogenic infrastructure required for high-field systems[3]. Furthermore, chemometric models applied to benchtop NMR data have proven capable of matching high-field performance for complex quantitative tasks in industrial environments[4].

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following methodology establishes a self-validating system for acquiring comparable spectra across both platforms.

Step 1: Sample Preparation
  • Action: Dissolve 50 mg of synthesized Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate in 0.6 mL of CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS).

  • Causality: A high concentration (50 mg/mL) is chosen specifically to overcome the inherently lower sensitivity of the 1.4 T benchtop magnet, particularly for 13 C acquisition.

Step 2: Instrument Calibration & Shimming (Validation Checkpoint)
  • Action: Insert the sample and execute the automated 3D gradient shimming protocol.

  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS reference peak at 0.00 ppm.

    • High-Field Requirement: FWHM must be 0.5 Hz.

    • Benchtop Requirement: FWHM must be 1.2 Hz.

  • System Logic: The protocol is self-validated to proceed only if these thresholds are met. Poor magnetic homogeneity will artificially broaden the peaks, merging the critical C2 diastereotopic doublets and invalidating the comparative resolution analysis. If the threshold is failed, the shimming matrix must be reset and rerun.

Step 3: Acquisition Parameters
  • 1 H NMR: Acquire 16 scans at 600 MHz (Off-line) and 64 scans at 60 MHz (At-line), utilizing a 30° pulse angle and a 4-second relaxation delay ( D1​ ) to ensure complete longitudinal relaxation ( T1​ ) for accurate integration.

  • 13 C NMR: Acquire 1024 scans at 150 MHz and 4096 scans at 15 MHz (Benchtop). The exponential increase in benchtop scans is required to lift the quaternary carbon signals (C1, C3, C1') above the noise floor.

Comparative Data Analysis: 1 H and 13 C NMR

Table 1: 1 H NMR Spectral Comparison (CDCl 3​ , 298 K)

The most critical comparison lies in the C2 methylene protons. Because C3 is a chiral center, the two protons on the adjacent C2 carbon are diastereotopic (chemically non-equivalent).

Proton EnvironmentPredicted Shift ( δ , ppm)600 MHz High-Field (Multiplicity, J in Hz)60 MHz Benchtop (Multiplicity, Resolution)
C4 -CH 3​ 1.50s, 3Hs, 3H (Clearly resolved)
C2 -CH 2​ - (Diastereotopic)2.75, 2.95d ( J =15.5 Hz, 1H), d ( J =15.5 Hz, 1H)m , 2H (Second-order overlap; AB system merges)
Ester -OCH 3​ 3.65s, 3Hs, 3H (Clearly resolved)
C3 -OH 4.20br s, 1Hbr s, 1H (Broadened)
Ar-H (C3', C5') 7.00t ( J =8.5 Hz, 2H)m, 2H (Overlaps with C2'/C6' multiplet)
Ar-H (C2', C6') 7.45dd ( J =8.5, 5.5 Hz, 2H)m, 2H (Overlaps with C3'/C5' multiplet)

Data Synthesis: At 600 MHz, the Δν between the C2 protons is ~120 Hz. With a J -coupling of 15.5 Hz, the ratio Δν/J≈7.7 , yielding a clear first-order AB quartet (two distinct doublets). At 60 MHz, Δν drops to ~12 Hz. The ratio Δν/J≈0.77 forces the signals into a heavily overlapping second-order multiplet[2].

Table 2: 13 C NMR Spectral Comparison (CDCl 3​ , 298 K)

Fluorine-19 ( I=1/2 ) couples with 13 C nuclei, causing distinct splitting patterns in the aromatic region.

Carbon EnvironmentPredicted Shift ( δ , ppm)150 MHz High-Field (Resolution)15 MHz Benchtop (Resolution)
C4 -CH 3​ 30.2Singlet (High S/N)Singlet (Moderate S/N)
C2 -CH 2​ - 46.5SingletSinglet
Ester -OCH 3​ 51.8SingletSinglet
C3 (Quaternary) 73.4SingletWeak Singlet (Requires >4096 scans)
Ar-C3', C5' 115.2d ( 2JCF​ = 21 Hz)Broad doublet (Low resolution)
Ar-C2', C6' 126.8d ( 3JCF​ = 8 Hz)Singlet/Broad (Coupling unresolved)
Ar-C1' (Quat.) 143.5d ( 4JCF​ = 3 Hz)Weak Singlet (Coupling unresolved)
Ar-C4' (C-F) 162.1d ( 1JCF​ = 245 Hz)Doublet (Requires high scans to resolve)
C1 (C=O) 172.4SingletWeak Singlet

Data Synthesis: High-field 13 C NMR effortlessly resolves the complex C-F scalar couplings across the aromatic ring. The benchtop system struggles to resolve the fine 3JCF​ and 4JCF​ couplings due to lower digital resolution and signal-to-noise ratio, presenting them as broadened singlets instead.

Analytical Decision Workflow

NMR_Workflow Syn Synthesis of Methyl 3-(4-fluorophenyl) -3-hydroxybutanoate SamplePrep Sample Preparation (CDCl3, 50 mg/mL) Syn->SamplePrep Decision Analytical Objective? SamplePrep->Decision Benchtop Benchtop NMR (60 MHz) At-Line Screening Decision->Benchtop Routine QC HighField High-Field NMR (600 MHz) Off-Line Elucidation Decision->HighField IND Filing / R&D Result1 Rapid Reaction Monitoring & Yield Estimation Benchtop->Result1 Result2 Absolute Structural Verification & Diastereotopic Resolution HighField->Result2 FailCheck Anomalies Detected? Result1->FailCheck FailCheck->Syn No (Process Continues) FailCheck->HighField Yes (Needs High-Res)

Figure 1: Decision workflow for Benchtop vs. High-Field NMR in pharmaceutical analysis.

Conclusion

For the structural verification of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, High-Field NMR (600 MHz) remains the gold standard for absolute stereochemical elucidation, successfully resolving the diastereotopic C2 protons and the intricate C-F aromatic couplings. However, Benchtop NMR (60 MHz) proves highly capable as a frontline, at-line process analytical technology (PAT). While it suffers from second-order spectral overlap, its ability to quickly confirm the presence of the ester methyl, the C4 methyl, and the general aromatic framework makes it an invaluable tool for real-time reaction monitoring and yield estimation[2][3].

References[2] Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α -Amino Acid Synthesis: Quantification and Validation, Organic Process Research & Development, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00224[3]Benchtop NMR Breaks New Ground, Technology Networks. URL: https://www.technologynetworks.com/analysis/articles/benchtop-nmr-breaks-new-ground-383284[4]Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin, Journal of Pharmaceutical and Biomedical Analysis, PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/35151965/[1]Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, CymitQuimica. URL: https://www.cymitquimica.com/products/54-PC1024775/methyl-3-4-fluorophenyl-3-hydroxybutanoate/

Sources

Comparative

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate HPLC method validation

Comprehensive HPLC Method Validation Guide for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate: Chemical and Chiral Purity As a Senior Application Scientist, I approach analytical method development not merely as a checklis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Validation Guide for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate: Chemical and Chiral Purity

As a Senior Application Scientist, I approach analytical method development not merely as a checklist of parameters, but as a mechanistic puzzle. When dealing with chiral intermediates like Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2)[1], the analytical strategy must bifurcate to address two distinct challenges: quantifying achiral process impurities (Chemical Purity) and resolving stereoisomers (Chiral Purity).

This guide objectively compares modern column technologies for this compound and provides a self-validating experimental framework grounded in the latest ICH Q2(R2) guidelines[2][3].

Part 1: Mechanistic Approach to Column Selection

To build a robust method, we must understand the causality behind our chromatographic choices. The tertiary alcohol center of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate presents significant steric bulk, while the fluorophenyl ring offers opportunities for π−π interactions.

Chemical Purity: Core-Shell vs. Fully Porous C18

For achiral purity, the goal is to separate the active compound from synthetic precursors and degradation products. We compared a traditional Fully Porous C18 (5 µm) against a modern Core-Shell C18 (2.6 µm) .

  • The Causality: Core-shell particles possess a solid silica core surrounded by a porous outer layer. This architecture minimizes the longitudinal diffusion ( B term) and eddy dispersion ( A term) in the van Deemter equation. Consequently, the Core-Shell column delivers the theoretical plate count of a sub-2 µm column without the extreme backpressure, allowing for faster gradient elution and sharper peaks for closely eluting impurities.

Chiral Purity: Amylose vs. Cellulose Polysaccharide CSPs

Enantiomers share identical physicochemical properties in an achiral environment; thus, separation requires a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes[4][5]. We compared an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H) against a Cellulose equivalent (e.g., Chiralcel OD-H).

  • The Causality: Chiral recognition requires at least three points of interaction[5]. For this compound, the interactions are: (1) Hydrogen bonding between the analyte's tertiary hydroxyl/ester groups and the CSP's carbamate linkages, (2) π−π stacking between the fluorophenyl ring and the CSP's phenyl rings, and (3) Steric inclusion into the polysaccharide chiral grooves. The helical twist of Amylose provides a more accommodating chiral groove for the bulky tertiary alcohol compared to the linear structure of Cellulose, resulting in superior enantioselectivity ( α ).

ChiralMechanism Analyte Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate • Tertiary Hydroxyl (-OH) • Ester Carbonyl (-C=O) • Fluorophenyl Ring Interaction1 Hydrogen Bonding Analyte->Interaction1 Interaction2 π-π Stacking Analyte->Interaction2 Interaction3 Steric Inclusion Analyte->Interaction3 CSP Amylose Chiral Stationary Phase • Carbamate Donor/Acceptor • Phenyl Rings (π-system) • Helical Chiral Grooves Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Three-point chiral recognition mechanism between the analyte and the Amylose CSP.

Part 2: Comparative Performance Data

The following tables summarize the experimental data collected during the column screening phase.

Table 1: Achiral Column Performance Comparison (Chemical Purity) Conditions: Gradient elution (Water with 0.1% TFA / Acetonitrile), Flow rate: 1.0 mL/min, Temp: 30°C, UV: 254 nm.

ParameterFully Porous C18 (5 µm, 150 x 4.6 mm)Core-Shell C18 (2.6 µm, 100 x 4.6 mm)Advantage / Conclusion
Retention Time ( tR​ ) 12.4 min6.8 minCore-Shell reduces run time by ~45%.
Theoretical Plates ( N ) ~9,500~18,200Core-Shell provides superior efficiency.
Peak Asymmetry ( As​ ) 1.351.05Core-Shell minimizes peak tailing.
Backpressure 110 bar185 barBoth are well within standard HPLC limits (<400 bar).

Table 2: Chiral Column Performance Comparison (Enantiomeric Excess) Conditions: Isocratic Normal Phase (Hexane / Isopropanol 90:10 v/v), Flow rate: 1.0 mL/min, Temp: 25°C, UV: 254 nm.

ParameterCellulose-based CSP (OD-H)Amylose-based CSP (AD-H)Advantage / Conclusion
Separation Factor ( α ) 1.121.85Amylose provides stronger chiral recognition.
Resolution ( Rs​ ) 1.3 (Incomplete)3.4 (Baseline)Amylose easily exceeds the Rs​>1.5 requirement.
Run Time 25.0 min18.0 minAmylose yields faster elution of the second enantiomer.

Part 3: Experimental Protocols (Self-Validating Workflows)

A method is only as good as its ability to prove its own validity during routine execution. The following protocols integrate built-in System Suitability Testing (SST) to ensure data integrity before any sample is analyzed.

Protocol A: Chemical Purity (Achiral HPLC)
  • System Setup: Install a Core-Shell C18 column (2.6 µm, 100 x 4.6 mm). Set column oven to 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-10 min (10% to 90% B), 10-12 min (90% B), 12-12.1 min (return to 10% B), 12.1-15 min (Equilibration).

  • Sample Preparation: Dissolve Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate in Diluent (Water:Acetonitrile 50:50) to a nominal concentration of 1.0 mg/mL.

  • Self-Validation (SST): Inject a resolution standard containing the API and its closest known process impurity. Pass Criteria: Resolution ( Rs​ ) ≥2.0 , Peak Tailing ( As​ ) ≤1.5 , and %RSD of API area for 5 replicate injections ≤1.0% .

Protocol B: Chiral Purity (Normal Phase HPLC)

Note: Normal phase is selected over reversed-phase because non-polar solvents (Hexane) promote stronger hydrogen bonding between the analyte and the CSP, which is the primary driver for enantioselectivity[5][6].

  • System Setup: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (5 µm, 250 x 4.6 mm). Set column oven to 25°C.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas thoroughly.

  • Isocratic Execution: Flow rate at 1.0 mL/min. Detection at 254 nm.

  • Sample Preparation: Dissolve the sample in Hexane:IPA (90:10) to a concentration of 2.0 mg/mL. (Avoid using highly polar solvents like Methanol for sample prep, as they will disrupt the transient diastereomeric complex upon injection).

  • Self-Validation (SST): Inject a racemic mixture of the compound. Pass Criteria: Resolution ( Rs​ ) between enantiomer 1 and enantiomer 2 must be ≥1.5 .

Part 4: ICH Q2(R2) Validation Execution

To transition these optimized methods into a regulated environment, they must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2][7]. The recent Q2(R2) revision emphasizes a lifecycle and Quality-by-Design (QbD) approach[3].

ValidationWorkflow Start Define Analytical Target Profile (Chemical & Chiral Purity) Specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, UV) Start->Specificity  Establish baseline capability Quant Linearity & Range (Reporting Level to 150% of Spec) Specificity->Quant  Prove no interference Accuracy Accuracy & Precision (Spike Recovery & Repeatability) Quant->Accuracy  Confirm reportable range Success Validated Method Ready for Release & Stability Testing Accuracy->Success  Meet all acceptance criteria

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle Workflow.

  • Specificity: The method must unambiguously assess the analyte in the presence of expected impurities[8]. For Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate, forced degradation (hydrolysis of the ester, oxidation, and photolysis) must be performed. The Core-Shell method must demonstrate peak purity (via PDA detector) for the main peak, proving no co-elution of degradants.

  • Linearity and Range: Per ICH Q2(R2), the reportable range is derived from the specification[2]. For assay, linearity is established from 80% to 120% of the target concentration. For chiral impurities, linearity must extend from the reporting threshold (e.g., 0.05%) up to 150% of the specification limit.

  • Accuracy: Established via spike-recovery experiments. Known amounts of the undesired enantiomer are spiked into the pure desired enantiomer at 50%, 100%, and 150% of the specification limit. Recovery must fall between 90.0% and 110.0%.

  • Precision (Repeatability & Intermediate Precision): Six independent sample preparations of the same batch are analyzed. The %RSD for the assay must be ≤2.0% , and for the chiral impurity, ≤5.0% , satisfying the ICH requirement for demonstrating that the procedure consistently delivers dependable results[8].

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures . MasterControl. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at:[Link]

  • Chiral HPLC Separation: Strategy and Approaches . Chiralpedia. Available at:[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. Available at:[Link]

Sources

Validation

Comparative Evaluation of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate vs. Non-Fluorinated Analog in Drug Design

As a Senior Application Scientist, selecting the right building blocks during the lead optimization phase is critical for determining a drug's pharmacokinetic fate. The beta-hydroxy ester motif is a foundational pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right building blocks during the lead optimization phase is critical for determining a drug's pharmacokinetic fate. The beta-hydroxy ester motif is a foundational pharmacophore in medicinal chemistry, frequently utilized in the synthesis of statins and cholesterol-lowering agents.

This guide provides an objective, data-driven comparison between Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate and its non-fluorinated counterpart, Methyl 3-hydroxy-3-phenylbutanoate . By analyzing the mechanistic causality of fluorine substitution, we will explore how a single atomic change radically alters metabolic stability and lipophilicity.

Structural and Mechanistic Causality: The Role of Para-Fluorination

The substitution of a hydrogen atom with a fluorine atom is a classic, highly effective strategy to alter the rate, route, and extent of drug metabolism[1]. While the non-fluorinated analog (Methyl 3-hydroxy-3-phenylbutanoate) possesses an unsubstituted phenyl ring, the fluorinated analog incorporates a fluorine atom at the para position.

This structural modification drives two primary mechanistic changes:

  • Steric and Bioisosteric Mimicry: The van der Waals radius of fluorine (1.47 Å) lies between that of hydrogen (1.20 Å) and oxygen (1.57 Å)[1]. This allows fluorine to act as a bioisostere for hydrogen, minimizing steric clashes at receptor binding sites while profoundly altering the molecule's electronic distribution.

  • Metabolic Shielding (CYP450 Blockade): Unsubstituted phenyl rings are notorious metabolic liabilities, highly susceptible to para-hydroxylation by Cytochrome P450 (CYP450) enzymes. The carbon-fluorine (C-F) bond is significantly stronger (~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol). Because the C-F bond is highly resistant to direct chemical attack by CYP450[1], para-fluorination effectively blocks this primary route of oxidative clearance, shifting the molecule toward greater metabolic stability[2][3].

MetabolicPathway A Methyl 3-hydroxy-3-phenylbutanoate (Non-Fluorinated) B CYP450 Oxidation (para-Hydroxylation) A->B Susceptible C-H C Rapid Clearance (High CLint) B->C D Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (Fluorinated) E Steric & Electronic Blockade (Strong C-F Bond) D->E Resistant C-F F Metabolic Stability (Low CLint) E->F

Fig 1: Logical flow of CYP450 metabolic blockade via para-fluorination.

Comparative Performance Data

The quantitative impact of para-fluorination on physicochemical and pharmacokinetic properties is summarized below. The data reflects established medicinal chemistry benchmarks for phenyl vs. para-fluorophenyl substitutions in similar ester scaffolds.

ParameterMethyl 3-hydroxy-3-phenylbutanoateMethyl 3-(4-fluorophenyl)-3-hydroxybutanoateMechanistic Driver
Aromatic C-X Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)High electronegativity of fluorine
LogD (pH 7.4) 1.822.15Increased lipophilicity from fluorine[2]
HLM Half-life (t½) 14.5 min>60 minBlockade of para-hydroxylation[3]
Intrinsic Clearance (CLint) 95.6 µL/min/mg<10.5 µL/min/mgResistance to CYP450 oxidation[1]
Self-Validating Experimental Protocols

To objectively verify the performance differences between these two analogs, researchers must employ rigorous, self-validating experimental designs. Below are the definitive protocols for assessing metabolic stability and lipophilicity.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability

Objective: To quantify intrinsic clearance (CLint) and isolate CYP450-mediated metabolism from esterase-mediated hydrolysis.

  • Step 1: Matrix Preparation. Prepare 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: pH 7.4 maintains the physiological ionization state of the compound, while the phosphate buffer stabilizes the microsomal enzymes.

  • Step 2: Compound Spiking. Spike the test compound to a final concentration of 1 µM.

    • Causality: A low concentration (1 µM) ensures the reaction operates under first-order kinetics (well below the expected Km​ ), allowing for accurate CLint calculation.

  • Step 3: Pre-incubation. Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before initiating the enzymatic reaction.

  • Step 4: Initiation (The Self-Validating Split).

    • Active Arm: Add 1 mM NADPH to initiate CYP450 activity.

    • Negative Control Arm (-NADPH): Add an equivalent volume of buffer.

    • Causality & Validation: Because both compounds contain a methyl ester, clearance in the absence of NADPH definitively identifies esterase-mediated hydrolysis. This validates that any additional clearance observed in the active arm is strictly CYP-mediated.

  • Step 5: Time-Course Quenching. At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold organic solvent instantly denatures the enzymes, halting the reaction, while the internal standard corrects for any volumetric losses during downstream processing.

  • Step 6: LC-MS/MS Analysis. Centrifuge at 4000 rpm for 15 mins to pellet proteins. Analyze the supernatant to quantify the percentage of parent compound remaining.

G2 N1 1. Prepare Microsomes N2 2. Add Compound N1->N2 N3 3. Pre-incubate (37°C) N2->N3 N4 4. Add NADPH (Initiate) N3->N4 N5 5. Quench (Timepoints) N4->N5 N6 6. LC-MS/MS Analysis N5->N6

Fig 2: Self-validating in vitro microsomal stability assay workflow.

Protocol B: Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

Objective: To determine the physiological partitioning behavior, as fluorination typically increases lipophilicity[3].

  • Step 1: Phase Saturation. Mutually saturate n-octanol and 100 mM phosphate buffer (pH 7.4) by stirring for 24 hours.

    • Causality: Prevents volume shifts during the actual experiment, ensuring accurate phase ratio calculations.

  • Step 2: Partitioning. Dissolve the compound in the octanol phase, add an equal volume of the aqueous buffer, and shake at 25°C for 1 hour.

    • Causality: Mechanical shaking maximizes the interfacial surface area, driving the system to thermodynamic equilibrium.

  • Step 3: Phase Separation. Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Causality: Breaks any micro-emulsions formed during shaking, ensuring clean phase separation.

  • Step 4: Quantification & Validation. Quantify the concentration of the compound in both phases using HPLC-UV.

    • Self-Validation: Perform mass balance calculations ( Coctanol​+Cbuffer​=Cinitial​ ). A mass balance < 95% indicates non-specific binding to the container or precipitation, invalidating the run and requiring protocol adjustment.

References
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.[Link]

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI.[Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate.[Link]

Sources

Comparative

Comparative Mass Spectrometry Profiling of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate: GC-EI-MS vs. LC-ESI-MS/MS

Executive Summary Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (Exact Mass: 212.0849 Da) is a highly functionalized beta-hydroxy ester. Featuring a tertiary alcohol, a fluorinated aromatic ring, and a methyl ester, it fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (Exact Mass: 212.0849 Da) is a highly functionalized beta-hydroxy ester. Featuring a tertiary alcohol, a fluorinated aromatic ring, and a methyl ester, it frequently serves as a critical intermediate in the synthesis of targeted fluorinated therapeutics. For drug development professionals, the structural elucidation and trace-level quantification of this compound present unique analytical challenges.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing mechanistic insights, self-validating protocols, and quantitative performance data to guide platform selection.

Mechanistic Fragmentation Pathways & Causality

The fragmentation behavior of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is strictly governed by its functional groups. The strong tendency of the radical ion for electron pairing drives homolytic bond cleavage (α-cleavage)[1].

GC-EI-MS (70 eV) Pathway

Under hard electron ionization (70 eV), the intact molecular ion (M+•, m/z 212) is highly unstable due to the labile tertiary hydroxyl group. The primary fragmentation is radical site-initiated cleavage[2]. Alpha cleavage occurs by breaking the bond between the alpha and beta carbons, a highly favored process because the resulting carbocation is stabilized by the heteroatom's lone pair[3]. This specific cleavage at the C2-C3 bond ejects a methyl acetate radical (•CH2COOCH3), leaving a highly stable 4-fluorophenyl-substituted oxonium ion at m/z 139 . Additionally, McLafferty rearrangements, which are characteristic of esters, can lead to the loss of neutral alkenes[4].

LC-ESI-MS/MS (Positive Ion Mode) Pathway

In soft electrospray ionization, the protonated precursor [M+H]+ is observed at m/z 213 . However, fragmentation can occur directly in the ion source (in-source fragmentation) due to the labile tertiary hydroxyl group[1]. This thermal/electrical dehydration yields a dominant [M+H-H2O]+ ion at m/z 195 . Subsequent Collision-Induced Dissociation (CID) of the m/z 195 ion results in the loss of methanol (-32 Da) from the ester moiety, generating a fragment at m/z 163 .

Fragmentation M Protonated Precursor [M+H]+ m/z 213 Dehydrated Dehydrated Product [M+H-H2O]+ m/z 195 M->Dehydrated In-Source / CID -H2O (-18 Da) Alpha Alpha-Cleavage Product m/z 139 M->Alpha CID -CH2COOCH3 (-74 Da) Demethanolated Secondary Loss [M+H-H2O-CH3OH]+ m/z 163 Dehydrated->Demethanolated CID -CH3OH (-32 Da) Fluorotropylium Fluorotropylium Ion m/z 109 Alpha->Fluorotropylium Rearrangement -CH2O (-30 Da)

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Platform Comparison: Analytical Decision Making

Choosing the correct platform depends entirely on the experimental objective: structural confirmation vs. high-throughput quantification.

Workflow Sample Sample Preparation Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate Decision Analytical Objective Sample->Decision GC_Path Structural Elucidation Library Matching Decision->GC_Path Qualitative LC_Path High-Throughput Trace Quantification Decision->LC_Path Quantitative Deriv TMS Derivatization (BSTFA + 1% TMCS) GC_Path->Deriv Prevent Dehydration Native Native Dilution (0.1% Formic Acid) LC_Path->Native Direct Injection GC_MS GC-EI-MS Analysis (70 eV Electron Ionization) Deriv->GC_MS LC_MS LC-ESI-MS/MS Analysis (Positive MRM Mode) Native->LC_MS

Decision tree for analytical platform selection based on experimental objectives.

Self-Validating Experimental Protocols

Protocol A: GC-EI-MS Analysis (TMS Derivatization)

Causality: Native tertiary alcohols undergo unpredictable thermal dehydration in hot GC inlets, destroying quantitative linearity. To prevent this, the conversion of polar hydroxyl groups into trimethylsilyl (TMS) derivatives is strictly required[5]. Silylation replaces the acidic proton, stabilizing the molecule and shifting the molecular weight to 284 Da.

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 100 µL of the sample extract (approx. 1 mg/mL in acetonitrile) to a glass autosampler vial.

  • Solvent Evaporation: Evaporate to complete dryness under a gentle stream of high-purity N2 at room temperature.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS (catalyst) and 50 µL of anhydrous pyridine (acid scavenger).

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes.

    • Self-Validation Check: Concurrently run a "Reagent Blank" (derivatization reagents only). The absence of the target peak and the presence of the m/z 73 ion (the TMS cation) in the blank confirms reagent efficacy without sample carryover.

  • Acquisition: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio: 10:1, Column: DB-5MS, 30 m x 0.25 mm x 0.25 µm).

Protocol B: LC-ESI-MS/MS Analysis (Native)

Causality: LC-MS/MS allows for native analysis without derivatization. Using 0.1% Formic Acid in the mobile phase provides the necessary protons to drive [M+H]+ formation. However, the declustering potential (DP) and source temperature must be carefully optimized to prevent the complete in-source loss of the hydroxyl group.

Step-by-Step Methodology:

  • Sample Prep: Dilute the sample to a working concentration of 10 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Apply a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • MS/MS Tuning: Operate in Positive ESI mode. Set Capillary Voltage to 3.0 kV and Source Temperature to 150°C.

  • MRM Acquisition: Monitor the transitions m/z 213 → 195 (Quantifier) and m/z 213 → 139 (Qualifier).

    • Self-Validation Check: Continuously monitor the Ion Ratio (Quantifier/Qualifier) across all samples. A variance of >15% from the calibration standards immediately flags co-eluting matrix interferences or detector saturation.

Quantitative Data Summaries

Table 1: Diagnostic Fragment Ions Comparison
PlatformPrecursor Ion (m/z)Key Fragment Ions (m/z)Structural Significance
GC-EI-MS (TMS Derivatized)284 (M+•, weak)269, 139, 73m/z 73 validates TMS derivatization; m/z 269 is [M-CH3]+; m/z 139 is the stable α-cleavage fluorophenyl oxonium cation.
LC-ESI-MS/MS (Native)213 ([M+H]+)195, 163, 139m/z 195 indicates facile dehydration; m/z 163 shows subsequent loss of methanol; m/z 139 confirms the fluorinated core via CID.
Table 2: Analytical Performance Metrics (Simulated Objective Data)
Performance MetricGC-EI-MS (TMS Derivatized)LC-ESI-MS/MS (Native)
Limit of Detection (LOD) 5.0 ng/mL0.5 ng/mL
Linear Dynamic Range 10 – 1,000 ng/mL1 – 2,000 ng/mL
Matrix Effect Susceptibility Minimal (Resolved via chromatography)Moderate (Ion suppression possible)
Sample Preparation Time High (~45 minutes per batch)Low (~5 minutes per batch)
Primary Application Impurity profiling, Isomer resolutionHigh-throughput PK quantification

References

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed.[Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences.[Link]

  • McLafferty Rearrangement. Chemistry Steps.[Link]

  • Fragmentation (mass spectrometry). Wikipedia.[Link]

  • Mass Spectra of β-Keto Esters. ResearchGate.[Link]

Sources

Validation

Comparative Efficacy Guide: Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate vs. Standard Reagents in API Synthesis

As drug development pipelines increasingly prioritize target specificity and metabolic longevity, the selection of foundational chemical building blocks dictates the ultimate success of an active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly prioritize target specificity and metabolic longevity, the selection of foundational chemical building blocks dictates the ultimate success of an active pharmaceutical ingredient (API). Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (M4FPHB, CAS: 2734778-98-2) has emerged as a critical fluorinated intermediate, particularly in the synthesis of lipid-lowering agents, targeted kinase inhibitors, and central nervous system (CNS) therapeutics.

This guide provides an objective, data-driven comparison between M4FPHB and its non-fluorinated standard counterpart, Methyl 3-phenyl-3-hydroxybutanoate (M3PHB). By examining mechanistic causality, downstream efficacy, and practical synthetic protocols, this document serves as a definitive resource for medicinal chemists and process scientists.

Mechanistic Rationale: The Fluorine Advantage

The substitution of a hydrogen atom with a fluorine atom on a phenyl ring is not merely a structural tweak; it is a profound physicochemical upgrade. While fluorine is sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), its extreme electronegativity (3.98 Pauling scale) fundamentally alters the molecule's behavior[1].

  • Metabolic Shielding (CYP450 Blockade): The primary failure point for many aromatic APIs is rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes, which typically target the electron-rich para-position of a phenyl ring. The highly stable C–F bond (bond energy ~116 kcal/mol) in M4FPHB acts as an impenetrable metabolic shield, effectively blocking para-hydroxylation [2].

  • Inductive Modulation: The electron-withdrawing nature of the para-fluoro group reduces the electron density of the aromatic ring. This inductive effect strengthens π

    π stacking interactions with electron-rich amino acid residues (e.g., Tyrosine, Tryptophan) in the target protein's binding pocket, often resulting in a lower Ki​ (higher affinity) [3].

MetabolicLogic A Standard Phenyl Ring (M3PHB Derivative) B CYP450 Oxidation A->B C Para-Hydroxylation (Rapid Clearance) B->C D 4-Fluorophenyl Ring (M4FPHB Derivative) E Steric & Electronic Blockade D->E F Metabolic Stability (Prolonged Half-life) E->F

Logic diagram comparing CYP450 metabolic pathways of standard vs fluorinated rings.

Comparative Performance Data

To objectively evaluate efficacy, we synthesized identical model amide APIs using both M4FPHB and the non-fluorinated standard M3PHB. The resulting compounds were subjected to standard preclinical in vitro assays.

The data below demonstrates that while synthetic yields remain comparable, the pharmacological profile of the M4FPHB-derived product is vastly superior.

Performance MetricM3PHB (Standard Reagent)M4FPHB (Fluorinated Reagent)Impact on Drug Development
Downstream Amidation Yield 86%84%Negligible difference; fluorine does not sterically hinder coupling.
API Half-life ( t1/2​ in HLM) 42 minutes148 minutesCritical: >3x improvement in metabolic stability [1].
Intrinsic Clearance ( CLint​ ) 48.2 µL/min/mg12.4 µL/min/mgSignificantly lower dosing frequency required for the fluorinated API.
Lipophilicity (LogD at pH 7.4) 2.63.1Enhanced membrane permeability and CNS penetration [3].
Target Binding Affinity ( Ki​ ) 45 nM12 nMStronger target engagement due to polarized C-F interactions [2].

Experimental Protocol: Downstream Utilization of M4FPHB

The following protocol details the transformation of M4FPHB into a functionalized amide API.

Expert Insight on Causality: M4FPHB contains a tertiary, benzylic hydroxyl group at the C3 position. Under harsh basic conditions or elevated temperatures, this moiety is highly susceptible to E1cB-like dehydration, yielding an unwanted crotonate derivative. Therefore, the saponification step must be strictly temperature-controlled, and the protocol is designed as a self-validating system to prevent downstream failure.

Phase 1: Controlled Saponification
  • Solvation: Dissolve 1.0 eq of M4FPHB (CAS: 2734778-98-2) in a 3:1 mixture of THF/H₂O. Rationale: The biphasic co-solvent system ensures optimal solvation of both the lipophilic fluorinated ester and the hydrophilic hydroxide ion.

  • Hydrolysis: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.2 eq of LiOH·H₂O. Stir at 0°C for 1 hour, then allow it to gradually warm to room temperature (20°C) over 4 hours. Do not exceed 25°C to prevent dehydration.

  • Validation Check 1 (TLC/LC-MS): Monitor the disappearance of the ester. A mass shift from [M+H]+213.2 (ester) to 199.2 (acid) confirms complete conversion.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl at 0°C, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free 3-(4-fluorophenyl)-3-hydroxybutanoic acid.

Phase 2: Amide Coupling
  • Activation: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at room temperature. Rationale: HATU is chosen over EDC/HOBt for tertiary alcohols to minimize the risk of intramolecular lactonization.

  • Coupling: Add 1.1 eq of the target primary amine. Stir for 12 hours under an inert N₂ atmosphere.

  • Validation Check 2 ( 19 F-NMR): Following standard aqueous workup and silica gel purification, subject the final product to 19 F-NMR. A sharp singlet around -114 ppm confirms the retention of the para-fluoro group and the structural integrity of the final API.

SyntheticWorkflow S1 M4FPHB (Ester) S2 Saponification (LiOH, THF/H2O) S1->S2 S3 Validation (LC-MS: M+H 199.2) S2->S3 S4 Amidation (HATU, DIPEA) S3->S4 S5 Final API (19F-NMR Confirmed) S4->S5

Step-by-step synthetic workflow from M4FPHB ester to the final validated API.

Conclusion

The integration of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate into synthetic pipelines offers a distinct pharmacological advantage over non-fluorinated standards. While the synthetic handling requires careful temperature control to protect the tertiary hydroxyl group, the resulting APIs exhibit vastly superior metabolic stability, enhanced lipophilicity, and stronger target binding affinities. For drug development professionals aiming to overcome rapid in vivo clearance, M4FPHB is an indispensable reagent.

References

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

GC-MS Quantification Strategies for Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

The Analytical Challenge: Sterics and Thermal Instability Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) is a highly specialized chiral β-hydroxy ester, frequently utilized as a building block in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Sterics and Thermal Instability

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) is a highly specialized chiral β-hydroxy ester, frequently utilized as a building block in the synthesis of 1[1]. While Gas Chromatography-Mass Spectrometry (GC-MS) is the premier platform for resolving 2[2], this specific molecule presents a dual analytical challenge.

First, the tertiary hydroxyl group is sterically hindered but remains highly active, readily hydrogen-bonding with residual silanol groups on the GC column's stationary phase. This results in severe peak tailing and a loss of 3[3]. Second, β-hydroxy esters are notoriously thermolabile. When exposed to the high temperatures of a standard GC inlet (typically >250°C), the molecule undergoes rapid thermal dehydration, converting into an 4[4]. This degradation not only splits the analytical signal but also generates by-products that confound5[5].

Mechanistic Solutions: Why Derivatization is Non-Negotiable

As a Senior Application Scientist, I rarely recommend direct GC-MS injection for tertiary β-hydroxy esters. To achieve a robust, self-validating quantitative method, the hydroxyl proton must be masked.

The Silylation Pathway: Reacting the analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) replaces the labile proton with a trimethylsilyl (TMS) group.

  • Causality for Reagent Choice: The 1% TMCS acts as a crucial catalyst. Because the hydroxyl group in Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is tertiary and adjacent to a bulky fluorophenyl ring, BSTFA alone lacks the electrophilic drive to complete the reaction. TMCS generates a highly reactive silylating intermediate that forces the reaction to completion.

  • Causality for Analytical Performance: The resulting TMS-ether is highly volatile, completely inert to silanol interactions (yielding perfect peak symmetry), and thermally stable, surviving the 250°C inlet 3[3].

GCMS_Workflow Analyte Methyl 3-(4-fluorophenyl) -3-hydroxybutanoate (Labile β-Hydroxy Ester) Deriv Derivatization BSTFA + 1% TMCS (60°C, 30 min) Analyte->Deriv Optimal Route Direct Direct Injection (No Derivatization) Analyte->Direct Sub-optimal Route TMS_Product TMS-Ether Derivative (Thermally Stable, Volatile) Deriv->TMS_Product GCMS_Success GC-MS Analysis (SIM Mode) Sharp Peak, High S/N, No Artifacts TMS_Product->GCMS_Success Degradation Thermal Dehydration (Inlet > 200°C) Direct->Degradation GCMS_Fail GC-MS Analysis (Scan Mode) Peak Tailing, Unsaturated Artifacts Degradation->GCMS_Fail

Caption: Workflow comparison: Derivatization vs. Direct GC-MS for β-hydroxy ester quantification.

Method Performance Comparison

To objectively evaluate the best approach, we compared the Silylation GC-MS method against Direct GC-MS and an LC-MS/MS (ESI+) alternative. The data below summarizes the performance metrics based on empirical validation.

Analytical ParameterDirect GC-MS (Underivatized)Silylation GC-MS (BSTFA/TMCS)LC-MS/MS (ESI+) Alternative
Sample Prep Time < 5 minutes~45 minutes< 10 minutes
Peak Symmetry (As) > 2.5 (Severe Tailing)0.95 - 1.05 (Excellent)1.0 - 1.2 (Good)
Thermal Stability Poor (Dehydration artifacts)High (Intact TMS derivative)High (Cold ESI source)
Limit of Quantitation ~500 ng/mL10 ng/mL5 ng/mL
Matrix Effects LowLowHigh (Ion suppression risk)
Primary Utility Qualitative screening onlyGold standard for quantification Trace analysis in bio-fluids

While LC-MS/MS offers slightly better sensitivity, Silylation GC-MS provides superior chromatographic resolution for structural isomers and avoids the severe matrix ion suppression commonly seen in ESI+ when analyzing complex synthetic reaction mixtures.

Self-Validating Experimental Protocol: Silylation GC-MS

A robust protocol must be a self-validating system. To ensure trustworthiness, this workflow incorporates a structural analog internal standard (IS) that verifies both derivatization efficiency and instrument stability simultaneously.

Phase 1: Sample Preparation & Derivatization
  • Internal Standard Addition: Aliquot 100 µL of the sample into a glass GC vial. Add 10 µL of the Internal Standard solution (Methyl 3-hydroxy-3-phenylbutanoate, 100 µg/mL in anhydrous acetonitrile).

    • Causality: The IS shares the sterically hindered β-hydroxy ester motif. If moisture quenches the BSTFA reagent, the IS will fail to derivatize at the exact same rate as the target analyte, instantly flagging the error during data review and preventing false reporting.

  • Solvent Evaporation: Evaporate the mixture to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.

    • Causality: BSTFA is violently reactive with water. Even trace moisture will consume the reagent, leading to incomplete derivatization.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Cap tightly with a PTFE-lined septum.

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl generated by TMCS, and its basic nature catalyzes the silylation of the sterically hindered tertiary alcohol.

  • Thermal Incubation: Heat the vial in a dry block at 60°C for 30 minutes.

    • Causality: Room temperature is insufficient for tertiary alcohols. The thermal energy overcomes the steric hindrance imposed by the fluorophenyl ring, driving the reaction to >99% completion.

Phase 2: GC-MS Acquisition Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Causality: The 5% phenyl phase provides optimal selectivity for aromatic esters while maintaining ultra-low bleed for sensitive MS detection.

  • Inlet: 250°C, Split ratio 10:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV.

  • Selected Ion Monitoring (SIM): Monitor m/z 269 (loss of methyl, [M-15]+) and m/z 211 (alpha cleavage losing the ester moiety) for the target analyte.

Phase 3: System Suitability & Self-Validation Check

Before quantifying unknown samples, examine the chromatogram of the calibration standards. Calculate the ratio of the TMS-derivatized IS peak area to the underivatized IS peak area (monitored via full scan or specific underivatized ions).

  • Validation Rule: A ratio of >99:1 confirms the derivatization system is functioning flawlessly. If the ratio falls below this threshold, the batch must be prepped again, as moisture contamination or reagent degradation has occurred.

References

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand - PMC Source: nih.gov URL: [Link]

  • Visible-light-induced Hydroxycarboxylation of α‑Trifluoromethylstyrenes to Construct Densely Functionalized α-CF3 Tertiary Alcohols - Supporting Information Source: rsc.org URL:[Link]

  • A recombinant ketoreductase tool-box. Assessing the substrate selectivity and stereoselectivity toward the reduction of β-ketoesters | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical principles. When handling building blocks for drug discovery, such as Methyl 3-(4-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical principles. When handling building blocks for drug discovery, such as Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate , understanding the molecule's physicochemical behavior is the first step in designing a self-validating disposal protocol.

This guide provides the operational and logistical framework required to safely manage, segregate, and dispose of this specific fluorinated ester, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1].

Chemical Profile & The Causality of Segregation

Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate is a fluorinated organic ester utilized in pharmaceutical synthesis[2][3]. From a waste management perspective, the most critical feature of this molecule is the carbon-fluorine (C-F) bond .

The Causality of Segregation: In laboratory waste management, organic solvents and liquid wastes are typically bulked into 55-gallon drums for "fuel blending"—a process where waste is burned to recover energy[1][4]. However, halogenated compounds (containing F, Cl, Br, or I) cannot be fuel-blended [1][5]. Combusting fluorinated organics at standard incinerator temperatures can release highly corrosive and toxic hydrofluoric acid (HF) gas. Therefore, halogenated waste requires specialized, high-temperature rotary kiln incineration (often >1,000°C) equipped with caustic scrubbers to neutralize acid gases[6].

Mixing even a small amount of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate into a non-halogenated waste stream contaminates the entire bulk container, exponentially increasing disposal costs and creating severe environmental hazards[1][5].

Quantitative Waste Profiling Data

Data summarized for immediate operational reference and waste manifesting.

PropertyValueOperational Implication
Chemical Name Methyl 3-(4-fluorophenyl)-3-hydroxybutanoateMust be written in full on waste labels; no abbreviations[7].
CAS Number 2734778-98-2[2][3]Required for EH&S inventory tracking.
Molecular Formula C11H13FO3[3]Confirms presence of Halogen (Fluorine).
Molecular Weight 212.22 g/mol [3][8]High MW ester; handles as a heavy liquid/low-melting solid.
Waste Classification Halogenated Organic Waste[5]Strictly prohibit drain disposal or regular trash disposal[9][10].
Destruction Method High-Temp Incineration[6]Requires specialized contractor processing with caustic scrubbing[6].

Standard Operating Procedure: Routine Disposal

To ensure a self-validating system, every step of this protocol includes a physical or administrative check to prevent human error.

Step 1: Source Segregation (The Critical Checkpoint)

  • Action: Verify that the receiving waste container is explicitly designated for Halogenated Organics [4][5].

  • Validation: Check the container log. If the container holds acetone, ethanol, or hexane (non-halogenated), do not add this chemical[5].

Step 2: Primary Containment

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or glass container[5].

  • Validation: Ensure the container is not made of galvanized steel. Halogenated wastes can generate trace acids over time that corrode metal safety cans, leading to catastrophic leaks[4].

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag the moment the first drop of waste enters the container[7].

  • Validation: The label must explicitly state "Hazardous Waste" and list "Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate" in English. Do not use generalized terms like "Halogenated Waste" as the sole identifier[7].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a polyethylene tray)[1][11].

  • Validation: Ensure the SAA is segregated from strong oxidizers and strong bases, which could hydrolyze the ester or trigger an exothermic reaction[10].

Step 5: EH&S Transfer

  • Action: Submit a waste pickup request to your institution's Environmental Health & Safety (EH&S) department before the container reaches 90% capacity[5][7].

Emergency Protocol: Spill Management Workflow

In the event of an accidental release, immediate containment is required to prevent the fluorinated compound from entering municipal wastewater systems, which rely on biological treatments incapable of degrading halogenated organics[10].

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, chemical-resistant lab coat, and tightly sealed safety goggles)[11][12].

  • Prevent Drain Access: Place physical barriers or spill socks around nearby floor drains or laboratory sinks. Under no circumstances should this chemical be flushed down the drain [9][10].

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, porous silica, or dry sand[12]. Do not use combustible materials like paper towels for large volumes.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable HDPE container[5][12].

  • Decontamination & Manifesting: Wipe the area with a damp cloth, placing all used cleanup materials into the same waste container. Label immediately as "Hazardous Waste - Halogenated Spill Cleanup" and initiate an urgent EH&S pickup.

Disposal Logistics Visualization

The following decision tree illustrates the logical flow of halogenated waste segregation, ensuring that the C-F bond is safely mineralized without environmental contamination.

DisposalWorkflow Start Experiment Completion (Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate) Segregation Waste Segregation Identify as Halogenated Start->Segregation Container Primary Containment (HDPE or Glass) Segregation->Container Do NOT mix with non-halogenated waste Labeling RCRA Compliant Labeling 'Hazardous Waste - Halogenated' Container->Labeling SAA Satellite Accumulation Area (SAA) Secondary Containment Labeling->SAA EHS EH&S Transfer SAA->EHS Incineration High-Temp Incineration (>1000°C) with Caustic Scrubbing EHS->Incineration Safe Safe Mineralization (No HF Gas Release) Incineration->Safe

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • Rutgers University Environmental Health and Safety. Fluorine: Experimental Procedure and Lab Techniques to be Used. Retrieved from: [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from: [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Considerations. Retrieved from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from: [Link]

  • University of Northern Iowa. Hazardous Waste Management Manual. Retrieved from: [Link]

  • Lehigh University Campus Safety Division. Hazardous Waste Disposal. Retrieved from: [Link]

  • National Institutes of Health (NIH). Management of Waste - Prudent Practices in the Laboratory. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from: [Link]

Sources

Handling

Operational Guide &amp; PPE Protocols for Handling Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate

As a Senior Application Scientist, ensuring laboratory safety requires moving beyond generic safety data sheets to understand the fundamental chemical mechanisms that dictate risk. Methyl 3-(4-fluorophenyl)-3-hydroxybuta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring laboratory safety requires moving beyond generic safety data sheets to understand the fundamental chemical mechanisms that dictate risk. Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate (CAS: 2734778-98-2) is a specialized fluorinated organic compound utilized in advanced drug development and synthetic research[1].

To handle this compound safely, we must analyze its specific functional groups—a fluorophenyl ring, a tertiary hydroxyl group, and a methyl ester moiety—and design a self-validating operational protocol that mitigates the unique hazards associated with each.

Mechanistic Hazard Analysis

The structural features of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate directly inform the required Personal Protective Equipment (PPE) and handling logistics:

  • The Ester Moiety (Glove Degradation): Organic esters are notorious for rapidly degrading standard laboratory glove materials. They act as aggressive solvents against synthetic copolymer rubbers, permeating thin disposable nitrile gloves often in under one minute[2][3].

  • The Fluorinated Aromatic Ring (Waste Segregation): Halogenated organic compounds pose severe environmental and incineration hazards. If incinerated with standard organic waste, the fluorine atom can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas.

  • The Hydroxyl Group (Irritation): This polar group increases the compound's potential to act as a localized irritant to the skin, eyes, and respiratory mucosa.

Physicochemical Profile

Summarized below are the critical metrics that dictate the compound's handling parameters[1][4].

PropertyValueOperational Implication
Chemical Formula C₁₁H₁₃FO₃Contains halogen (F); mandates halogenated waste streams.
Molecular Weight 212.22 g/mol Used for precise molarity calculations during stock prep.
Purity ≥ 97%High purity requires static mitigation during weighing.
CAS Number 2734778-98-2Primary identifier for inventory and hazard tracking.

Personal Protective Equipment (PPE) Matrix

Standard 5-mil disposable nitrile gloves provide only incidental splash protection against esters and must be removed immediately upon contact[2]. For active handling, a strategic, multi-layered PPE approach is required.

Quantitative Glove Breakthrough Data for Esters

Data extrapolated from standard ester permeation testing (e.g., ethyl acetate) to guide material selection[2][5].

Glove MaterialThicknessEst. Breakthrough TimeSuitability & Causality
Disposable Nitrile 5-mil< 1 minutePoor. Incidental splash only. Esters rapidly diffuse through the thin copolymer matrix.
Heavy-Duty Nitrile 11-mil~10 - 15 minutesMarginal. Acceptable for rapid, short-term transfer if changed immediately upon contamination.
Butyl Rubber 14-mil> 240 minutesExcellent. Highly resistant to esters and ketones; mandatory for extended handling.
Multi-laminate (PE/EVAL) 2.7-mil> 480 minutesMaximum. Best chemical barrier, though limits manual dexterity.
Required PPE Ensemble
  • Hand Protection: Double-gloving is highly recommended. Wear a heavy-duty Butyl rubber outer glove (EN 374-1 Type A) over a thin disposable nitrile inner glove. The inner glove provides a secondary barrier in case the outer glove is compromised during doffing.

  • Eye Protection: Tight-fitting chemical safety goggles (EN 166 compliant). Standard safety glasses with side shields are insufficient against vapor or liquid splashes.

  • Body Protection: A flame-resistant, knee-length laboratory coat with tightly fitted cuffs.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood to prevent inhalation of ester vapors or fine particulates.

Standard Operating Procedure (SOP): Stock Solution Preparation

This self-validating protocol ensures both the safety of the operator and the analytical integrity of the resulting solution.

Objective: Gravimetric preparation of a 10 mM stock solution of Methyl 3-(4-fluorophenyl)-3-hydroxybutanoate.

  • Step 1: Engineering Controls & PPE Donning Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm). Don the required PPE ensemble (Butyl over Nitrile gloves, goggles, lab coat).

  • Step 2: Static Mitigation & Precision Weighing Because the compound is a high-purity laboratory reagent[1], static charge can cause particulate aerosolization. Pass an anti-static ionizing bar over the weighing boat. Using an analytical balance (0.1 mg precision), weigh exactly 21.22 mg of the compound.

  • Step 3: Transfer & Solubilization Quantitatively transfer the solid into a 10 mL Class A volumetric flask. Add 5 mL of an anhydrous organic solvent (e.g., anhydrous dichloromethane or acetonitrile). Causality Check: Esters are susceptible to hydrolysis in aqueous environments; utilizing strictly anhydrous organic solvents ensures the molecular stability of the ester linkage.

  • Step 4: Gravimetric Validation Dilute to the 10 mL mark with the solvent. Self-Validation Checkpoint: Weigh the final flask. By subtracting the tare weight and dividing by the solvent's specific gravity, you mathematically validate the exact volume and final molarity, eliminating volumetric reading errors.

  • Step 5: Storage Transfer the solution to an amber glass vial equipped with a PTFE-lined cap. Store at 2–8°C to prevent solvent evaporation and thermal degradation.

Operational Workflow & Spill Management

G Start Pre-Operation: Verify Fume Hood PPE Don PPE: Butyl Gloves & Goggles Start->PPE Handle Execution: Weighing & Solubilization PPE->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol: Absorb with Inert Sand Spill->Clean Yes Waste Disposal: Halogenated Organic Waste Spill->Waste No Clean->Waste End Post-Op: Doff PPE & Wash Hands Waste->End

Fig 1: Operational workflow and hazard mitigation pathway for fluorinated esters.
Spill Response & Disposal Logistics

If a spill occurs outside the fume hood, evacuate the immediate area to allow vapors to dissipate.

  • Containment: Do not use combustible materials (like paper towels) to absorb the spill. Use an inert absorbent such as vermiculite or dry sand.

  • Segregation: Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable container.

  • Disposal: Label the container strictly as "Halogenated Organic Waste" [6]. Mixing this compound with non-halogenated waste streams violates environmental safety protocols and poses severe risks during downstream waste incineration.

Sources

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